Valdecoxib's high potency and selectivity stem from its specific interactions with the COX-2 enzyme.
The potency and selectivity of this compound were established through standardized biochemical assays. The workflow below summarizes a typical experimental setup for studying its binding.
The following table outlines the key methodologies used to generate the data on this compound's mechanism.
| Experiment Objective | Detailed Protocol Summary |
|---|---|
| Enzyme Inhibition (IC₅₀) | Inhibitory capacity is measured by incubating recombinant human COX-1 or COX-2 with this compound (pre-incubation for 10-20 mins) followed by addition of arachidonic acid substrate. The production of prostaglandin E2 (PGE₂) is quantified by ELISA, and the IC₅₀ is calculated [2] [5]. |
| Binding Affinity (Kd) | Purified human COX-2 is captured onto a solid phase. Increasing concentrations of radiolabeled [³H]this compound are added with or without an excess of unlabeled competitor to determine specific binding. Saturation binding curves are generated to calculate the equilibrium dissociation constant (Kd) [2] [3]. |
| In Vitro Selectivity | The above enzyme inhibition assays are run in parallel for both COX-1 and COX-2 isozymes. The selectivity ratio is derived from the ratio of COX-1 IC₅₀ to COX-2 IC₅₀ [2] [5]. |
| Human Whole Blood Assay | This ex vivo test assesses selectivity in a more physiologically relevant system. This compound is incubated with fresh human blood. COX-1 activity is measured in platelets via thromboxane B₂ production after clotting. COX-2 activity is measured in monocytes via lipopolysaccharide (LPS)-induced PGE₂ production. IC₅₀ values for each pathway are determined [2]. |
It is crucial for researchers to know that This compound was withdrawn from the U.S., E.U., and other markets in 2005 [6] [7]. Despite its potent anti-inflammatory and analgesic effects and a better gastrointestinal safety profile than non-selective NSAIDs, it was associated with:
The table below summarizes the key pharmacokinetic parameters of valdecoxib and its prodrug, parecoxib.
| Parameter | This compound | Parecoxib (Prodrug) |
|---|---|---|
| Bioavailability | 83% [1] | Not Fully Specified (Rapidly converted to this compound) [2] |
| Protein Binding | 98% [1] | Information Missing |
| Primary Metabolism | Hepatic, via CYP3A4 and CYP2C9 [1] [3] | Rapid enzymatic hydrolysis in the liver to this compound [2] |
| Elimination Half-life | 8-11 hours [1] [3] | 0.85 ± 0.36 hours [2] |
| Route of Excretion | Primarily renal (76%) [1] [3] | Information Missing |
The relationship between parecoxib, this compound, and its metabolic pathways can be visualized as follows:
The following detailed methodology is adapted from a study that simultaneously determined the concentrations of parecoxib and this compound in beagle plasma using Ultraperformance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [2].
1. Instrumentation and Conditions: The analysis was performed using a Waters Acquity UPLC system coupled with a XEVO TQD triple quadrupole mass spectrometer.
2. Sample Preparation:
3. Method Validation: The developed method was validated to ensure reliability:
4. Pharmacokinetic Study Design:
The experimental workflow for this pharmacokinetic study is summarized below:
Research indicates that the metabolism and exposure of this compound are significantly influenced by the following factors:
Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been used clinically for treating conditions like osteoarthritis and rheumatoid arthritis. Recent scientific investigations have revealed that this compound possesses additional biological activities beyond its COX-2 inhibitory effects, particularly in modulating endoplasmic reticulum stress and cellular apoptosis pathways. The growing body of evidence indicates that this compound can protect various cell types from stress-induced apoptosis by targeting key components of the ER stress response, especially the PERK-ATF4-CHOP signaling axis. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms for researchers and drug development professionals, synthesizing findings from multiple experimental models and detailing relevant methodological approaches.
The endoplasmic reticulum is a crucial organelle responsible for protein synthesis, folding, and maturation. When ER function is impaired due to various stressors, the accumulation of misfolded or unfolded proteins triggers a condition known as ER stress, which activates the unfolded protein response [1] [2]. Under prolonged or severe ER stress, the UPR transitions from a pro-survival to a pro-apoptotic response, primarily through the activation of specific signaling pathways, particularly the PERK-ATF4-CHOP axis [2] [3].
The following diagram illustrates the key ER stress pathways and how this compound intervenes in this process:
This compound specifically targets the PERK-ATF4-CHOP branch of the unfolded protein response, which serves as a critical switch between cellular adaptation and apoptosis during ER stress. Research demonstrates that this compound pretreatment significantly reduces the expression of key ER stress markers, including p-PERK, ATF4, CHOP, and GRP78, in experimental models of glaucoma [4] [5]. This suppression of the pro-apoptotic signaling cascade subsequently decreases the activation of downstream apoptosis executors like Bax and cleaved caspase-3 while upregulating anti-apoptotic protein Bcl-2 [4].
Beyond the core PERK-ATF4-CHOP pathway inhibition, this compound demonstrates additional protective mechanisms:
Antioxidant Properties: In tendinopathy models, this compound activates the SIRT6/NRF2 pathway, reducing oxidative stress markers and protecting tenocytes from hydrogen peroxide-induced damage [6]. This effect was demonstrated through significant reductions in reactive oxygen species and lipid peroxidation products.
AMPK/Autophagy Activation: While not directly shown for this compound, related research on the myokine DEL-1 demonstrates that AMPK/autophagy-mediated signaling can suppress ER stress and apoptosis in tenocytes, suggesting potential complementary pathways that may be relevant to this compound's mechanisms [7].
The protective effects of this compound against ER stress-induced apoptosis have been quantitatively demonstrated across multiple experimental models using various biochemical and cellular assays.
Table 1: Quantitative Effects of this compound on ER Stress and Apoptosis Markers
| Experimental Model | Key Parameters Measured | Results with this compound Treatment | Citation |
|---|---|---|---|
| Retinal Ischemia-Reperfusion Injury (Rat model) | Retinal thickness, RGC survival, TUNEL-positive cells | Significantly increased retinal thickness and RGC survival rate; Reduced TUNEL-positive RGCs | [4] |
| Oxygen-Glucose Deprivation/Recovery (R28 cells) | Cell apoptosis rate (flow cytometry), PI-positive cells | Decreased cell apoptosis rate; Reduced PI-positive cells at 1-5 μmol/L concentrations | [4] [5] |
| Hydrogen Peroxide-Induced Oxidative Stress (Human tenocytes) | DCFDA intensity, MDA content, Cell viability | Dose-dependent reduction in oxidative stress markers (up to 88%); Improved cell viability | [6] |
| PERK-ATF4-CHOP Pathway Activation | p-PERK, ATF4, CHOP, GRP78 protein expression | Reversed glaucomatous injury-induced expression of these ER stress markers | [4] [5] |
| Apoptosis-Related Proteins | Bax, Bcl-2, Cleaved caspase-3 expression | Decreased Bax and cleaved caspase-3; Increased Bcl-2 expression | [4] |
Table 2: Concentration-Dependent Effects of this compound in Experimental Models
| Experimental System | Effective Concentration Range | Optimal Concentration | Toxic Concentration | Citation |
|---|---|---|---|---|
| R28 cells (OGD/R model) | 1-5 μmol/L | 1 μmol/L (selected for subsequent experiments) | Not reported | [4] |
| Human tenocytes (H₂O₂ model) | Up to 150 μmol/L | Dose-dependent effects observed | ~11% decrease in viability at 200 μmol/L | [6] |
| In vivo retinal IRI model | Not specified | Not specified | Not reported | [4] |
Oxygen-Glucose Deprivation/Recovery Model:
Oxidative Stress Model in Tenocytes:
Retinal Ischemia-Reperfusion Injury Model:
Western Blot Analysis:
Pathway Validation:
Research on other COX-2 inhibitors provides context for this compound's unique properties:
The evidence supporting this compound's modulation of ER stress suggests several promising therapeutic applications:
Neuroprotective Applications: this compound's protection of retinal ganglion cells in glaucoma models indicates potential for treating neurodegenerative conditions where ER stress contributes to pathogenesis [4] [5]
Tendinopathy Treatment: The dual mechanism of this compound in reducing both ER stress and oxidative stress in tenocytes supports its potential application in chronic tendon disorders [6]
Metabolic Disorders: Evidence that this compound improves lipid-induced skeletal muscle insulin resistance via simultaneous suppression of inflammation and ER stress suggests possible applications in diabetes and metabolic syndrome [4]
Future research should focus on:
The diagram below illustrates the proposed mechanism by which Valdecoxib exerts its protective effect.
Diagram of this compound's proposed mechanism in experimental glaucoma models.
In experimental glaucoma models, retinal injury from Ischemia-Reperfusion (I/R) or Oxygen-Glucose Deprivation/Recovery (OGD/R) induces ER stress, triggering the PERK-ATF4-CHOP pro-apoptotic pathway [1]. This compound inhibits this pathway, reducing apoptosis. The use of CCT020312, a selective PERK activator, reverses this compound's protective effect, confirming the mechanism's specificity [1] [2].
The protective effects of this compound are quantified through various cellular and molecular assays, as summarized below.
| Experimental Model | Key Findings with this compound Treatment | Measurement Techniques |
|---|---|---|
| In Vitro (R28 cells, OGD/R) | ↓ Cell apoptosis rate; ↑ Cell survival rate (at 1 and 5 μmol/L) [1]. | CCK-8 assay, Annexin V-FITC/PI flow cytometry, PI staining [1]. |
| In Vivo (Rat, I/R Injury) | ↓ Retinal ganglion cell (RGC) apoptosis; ↑ Overall retinal thickness; ↑ RGC survival rate [1]. | Hematoxyl-eosin (HE) staining, TUNEL assay, Immunofluorescence (RBPMS for RGCs) [1]. |
| Protein Category | Protein | Change in OGD/R Model | Change with this compound Pretreatment |
|---|---|---|---|
| ER Stress Markers | p-PERK, ATF4, CHOP, GRP78 | Markedly Upregulated ↓ | Reversed/Decreased [1] |
| Pro-Apoptotic | Bax, Cleaved Caspase-3 | Upregulated ↓ | Reversed/Decreased [1] |
| Anti-Apoptotic | Bcl-2 | Downregulated ↓ | Reversed/Increased [1] |
For researchers seeking to replicate or build upon these findings, here is a summary of the core methodologies used in the primary study [1].
| Protocol Component | Details from Study |
|---|---|
| Cell Line & Model | Rat retinal precursor cells (R28); Oxygen-Glucose Deprivation/Recovery (OGD/R) to simulate ischemic injury [1]. |
| Animal Model | SD rats; Retinal Ischemia-Reperfusion (IRI) induced by elevating intraocular pressure [1]. |
| This compound Treatment | In vitro: 1 μmol/L pretreatment. In vivo: Administered via intraperitoneal injection [1]. |
| Cell Viability/Apoptosis | CCK-8 assay for viability; Annexin V-FITC/PI flow cytometry and TUNEL assay for apoptosis quantification [1]. |
| Protein Expression | Western blot analysis for p-PERK, ATF4, CHOP, GRP78, Bax, Bcl-2, and Cleaved Caspase-3 [1]. |
| Histology & Morphology | Hematoxylin-eosin (HE) staining for retinal structure; Immunofluorescence for RGC identification (RBPMS) and localization [1]. |
| Pathway Validation | Use of CCT020312 (PERK activator) to reverse this compound's effect and confirm pathway specificity [1]. |
The journey of parecoxib in the body involves a straightforward metabolic activation, followed by further processing of the active drug.
This rapid conversion is critical for its clinical utility in acute pain management. This compound is subsequently metabolized mainly in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into its major metabolite, hydroxylated this compound (OH-VX), which is then conjugated and excreted renally [1] [2].
Quantitative pharmacokinetic parameters vary across species, as shown in the table below, which consolidates data from animal studies.
| Parameter | Cats (2.5 mg/kg IM) [3] [4] | Beagles (1.33 mg/kg IM) [2] | Children (1 mg/kg IV) [5] |
|---|---|---|---|
| Parecoxib Tmax | 0.10 ± 0.06 h | Data not specified in excerpt | Modeled, not directly reported |
| Parecoxib Half-life | 0.4 h | Data not specified in excerpt | Modeled using a three-compartment model |
| This compound Tmax | 7 h | Data not specified in excerpt | Modeled, not directly reported |
| This compound Cmax | 2.79 ± 1.59 μg/mL | Data not specified in excerpt | Modeled, not directly reported |
| This compound Half-life | Data not specified in excerpt | Data not specified in excerpt | Modeled using a one-compartment model; maturation-dependent |
Monitoring the concentration of parecoxib and its metabolites requires sensitive and specific methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
The in vivo conversion of parecoxib to this compound is directly linked to its clinical benefits and risks.
The following UPLC-MS/MS method was developed for the simultaneous determination of parecoxib (the prodrug) and its active metabolite, valdecoxib, in rat plasma, illustrating a robust approach for measuring plasma concentrations [1].
Research directly links this compound's high protein binding to its pharmacokinetic profile, showing that low albumin levels significantly alter its behavior. The following workflow illustrates the experimental and logical relationship established in these studies:
This relationship is supported by specific experimental data. After intravenous administration of parecoxib sodium, the observed pharmacokinetic parameters for this compound were [2] [3]:
| Subject Group | Dose | Cmax (ng/mL) | AUC (ng/mL·min) |
|---|---|---|---|
| Healthy Rats (Control) | 7.2 mg/kg | 744.04 ± 128.24 | 152,727.87 ± 39,131.36 |
| Hypoalbuminemia Rats (Model) | 7.2 mg/kg | 234.25 ± 77.36 | 29,032.42 ± 5,116.62 |
| Healthy Rats (Control) | 3.6 mg/kg | 371.95 ± 64.12 | 62,218.25 ± 6,876.93 |
| Hypoalbuminemia Rats (Model) | 3.6 mg/kg | 153.41 ± 33.17 | 18,245.62 ± 868.53 |
This data confirms that hypoalbuminemia increases the clearance and reduces the plasma concentration of this compound [2] [3]. For patients with low albumin levels, this could potentially lead to reduced drug efficacy, which is a critical consideration in clinical practice.
Valdecoxib undergoes extensive hepatic metabolism, with renal clearance of the parent drug being negligible [1]. The metabolic pathway involves multiple phase I and phase II reactions.
This compound Metabolism and Excretion Pathway
The hydroxylated metabolite (M1) is pharmacologically active, though its contribution to the overall drug effect is considered minor relative to the parent drug [2]. The two glucuronide conjugates are the primary metabolites eliminated in the urine [1].
A mouse study provides insight into comparative excretion, though human data is the primary reference.
| Species | Dose | Urinary Excretion | Fecal Excretion | Total Recovery |
|---|---|---|---|---|
| Human [1] [2] | 50 mg | 76.1% (as metabolites) | 18% | 94.1% |
| Mouse (Male) [3] | 5 mg/kg | 38.1% | 61.8% | 99.8% |
| Mouse (Female) [3] | 5 mg/kg | 47.5% | 47.2% | 94.7% |
In mice, this compound was also extensively metabolized, with less than 1% of the dose recovered as unchanged drug. The study identified 16 metabolites, with additional pathways not observed in humans, including glucose conjugation and the formation of novel methylsulfone conjugates [3].
For professionals, the methodological details from pivotal studies are critical.
Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. As the active metabolite of parecoxib, monitoring its concentration in plasma is essential for pharmacokinetic studies [1] [2]. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its superior speed, sensitivity, and specificity compared to older techniques like HPLC-UV [2] [3].
The following application note details a validated, simple, and rapid UPLC-MS/MS method for the determination of this compound in plasma, which can be applied to its prodrug, parecoxib [1] [2].
A. Chromatographic Separation
B. Mass Spectrometric Detection
Ionization Mode: Electrospray Ionization (ESI), positive ion mode for Parecoxib and this compound [1].
Detection Mode: Multiple Reaction Monitoring (MRM).
MS Parameters: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Parecoxib | 371.0 | 234.0 | 40 | 20 | | this compound | 315.0 | 132.0 | 40 | 20 | | Celecoxib (IS) | 382.0 | 362.0 | 60 | 30 | Table: Optimized MRM transitions and parameters for analytes and internal standard. [1]
Note: Some methods use negative ion mode with m/z 312.89→118.02 for this compound and m/z 368.97→119.01 for Parecoxib. The mode should be selected based on instrument response and optimization [2].
The described method has been comprehensively validated according to regulatory guidelines [2].
| Validation Parameter | Result for this compound | Result for Parecoxib |
|---|---|---|
| Linear Range | 2.5 - 500 ng/mL [1] | 50 - 10,000 ng/mL [1] |
| Correlation Coefficient (r²) | >0.9991 [1] | >0.9996 [1] |
| Precision (RSD%) | Inter-day: 1.36-3.65% Intra-day: 2.28-5.91% [2] | Inter-day: 1.36-3.65% Intra-day: 2.28-5.91% [2] | | Accuracy (RE%) | -1.38% to 1.96% [2] | -1.38% to 1.96% [2] | | Extraction Recovery | >82.54% [2] | >82.54% [2] | | Matrix Effect | Within acceptable criteria [2] | Within acceptable criteria [2] | | Stability | Stable under various conditions (freeze-thaw, etc.) [2] | Stable under various conditions (freeze-thaw, etc.) [2] | Table: Summary of key method validation parameters.
This validated method is well-suited for pharmacokinetic studies. After intramuscular administration of Parecoxib (1.33 mg/kg) in beagles, the method successfully characterized the pharmacokinetic profile of both Parecoxib and its metabolite this compound, demonstrating its practical application in drug development [2].
The following diagrams illustrate the metabolic relationship and the analytical workflow.
Diagram 1: Metabolic pathway of Parecoxib to this compound. The prodrug Parecoxib is rapidly converted by liver enzymes into the active metabolite this compound, which is further metabolized [1] [4] [2].
Diagram 2: Experimental workflow for this compound determination in plasma, covering sample preparation via protein precipitation through to UPLC-MS/MS analysis and data processing [1] [2].
The simultaneous quantification of parecoxib (PX), an injectable prodrug, and its active metabolite, valdecoxib (VX), in biological matrices is crucial for pharmacokinetic studies and drug development. PX is a selective cyclooxygenase-2 (COX-2) inhibitor used for post-operative pain management. Following administration, it is rapidly hydrolyzed to its therapeutically active form, VX. Monitoring the concentration-time profile of both compounds is essential for understanding their disposition kinetics and metabolic relationships. This document provides detailed application notes and protocols based on established UPLC-MS/MS methods, enabling reliable, sensitive, and rapid quantification of both analytes in rat plasma [1] [2] [3].
Two thoroughly validated bioanalytical methods are prevalent for the simultaneous quantification of PX and VX. The core parameters of each method are summarized below for easy comparison.
Table 1: Chromatographic and Mass Spectrometric Conditions for Simultaneous Quantification
| Parameter | Method 1 [1] [3] | Method 2 [2] |
|---|---|---|
| Analytical Technique | UPLC-MS/MS | UPLC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Positive |
| Chromatography Column | Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | (A) Methanol (B) 2mM Ammonium Acetate Aqueous Solution | (A) Acetonitrile (B) Water (containing 0.1% Formic Acid) | | Elution Mode | Gradient | Gradient | | Flow Rate | 0.2 mL/min | 0.4 mL/min | | Run Time | < 3 minutes | < 3 minutes | | Internal Standard (IS) | Ketoprofen | Celecoxib | | MRM Transitions | PX: Not Specified VX: Not Specified IS: Not Specified | PX: m/z 371 → 234 VX: m/z 315 → 132 IS: m/z 382 → 362 |
Table 2: Assay Performance and Validation Data
| Parameter | Method 1 [1] [3] | Method 2 [2] |
|---|
| Linear Range | PX: 5 - 4000 ng/mL VX: 5 - 2000 ng/mL | PX: 50 - 10,000 ng/mL VX: 2.5 - 500 ng/mL | | Correlation Coefficient (r²) | > 0.998 | > 0.999 | | Precision (RSD) | Intra- & inter-day ≤ 15% | Intra- & inter-day ≤ 15% | | Accuracy | 85 - 115% | 85 - 115% | | Extraction Recovery | > 89.0% | Not Specified | | Sample Preparation | Plasma Protein Precipitation + Liquid-Liquid Extraction | One-Step Protein Precipitation (Acetonitrile) |
The following diagram illustrates the two main sample preparation workflows:
The developed and validated method can be applied to a pharmacokinetic study in rats. Below is a logical workflow for such a study, from animal dosing to data analysis.
Table 3: Example Pharmacokinetic Parameters from a Rat Study (IV & IM PX 3.8 mg/kg) [1]
| Analyte | Route | C~max~ (ng/mL) | T~max~ (h) | AUC~0-t~ (h·ng/mL) | t~1/2~ (h) |
|---|---|---|---|---|---|
| Parecoxib (PX) | IV | Not Specified | Not Specified | Not Specified | Not Specified |
| Parecoxib (PX) | IM | Not Specified | Not Specified | Not Specified | Not Specified |
| This compound (VX) | IV | Not Specified | Not Specified | Not Specified | Not Specified |
| This compound (VX) | IM | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The original publication [1] contains the specific numerical data for these parameters, which should be consulted for reporting results.
Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor administered as an analgesic and anti-inflammatory drug. Despite its therapeutic potential, this compound faces significant bioavailability challenges due to its poor aqueous solubility (approximately 16.8 μg/mL), which limits its dissolution rate and subsequent absorption. [1] To address this limitation, the formulation of amorphous solid dispersions (ASDs) with hydrophilic polymers represents a promising strategy. Among various carriers, polyvinylpyrrolidone K30 (PVP K30) has demonstrated exceptional capability in enhancing dissolution performance while stabilizing the amorphous form of this compound. [2] [1]
These application notes provide detailed protocols and experimental data for developing and characterizing this compound solid dispersions using PVP K30, enabling researchers to implement this formulation strategy effectively. The systematic approach outlined herein covers preparation methods, characterization techniques, and stability assessment, providing a comprehensive framework for pharmaceutical scientists working on solubility enhancement of poorly water-soluble drugs.
Several preparation techniques can be employed for this compound-PVP K30 solid dispersions, with solvent evaporation and melt granulation being the most widely used. The selection of method depends on equipment availability, drug stability, and desired product characteristics.
Comprehensive characterization of solid dispersions involves multiple analytical techniques to assess solid-state properties, drug-polymer interactions, and performance attributes:
The solvent evaporation technique offers mild processing conditions suitable for heat-sensitive compounds and enables precise control over drug-polymer interactions. [2] [1]
*Processing Parameters:*
Melt granulation provides a solvent-free alternative that eliminates residual solvent concerns and may be suitable for thermostable compounds. [2]
*Procedure:*
*Critical Parameters:*
Dissolution performance is the primary indicator of formulation success and should be evaluated under physiologically relevant conditions. [2] [1]
*Standard Protocol:*
*Dissolution Efficiency (DE) Calculation:* Dissolution efficiency is calculated as the area under the dissolution curve up to time t, expressed as a percentage of the area of the rectangle described by 100% dissolution at the same time: [2]
Where y is the percentage drug dissolved at time t.
Comprehensive solid-state characterization confirms the successful formation of amorphous solid dispersions and identifies potential drug-polymer interactions.
4.2.1 Powder X-Ray Diffraction (PXRD)
4.2.2 Differential Scanning Calorimetry (DSC)
4.2.3 Fourier Transform Infrared (FTIR) Spectroscopy
Stability assessment ensures the amorphous form remains physically stable during storage. [2] [1]
*Protocol:*
The dissolution performance of this compound solid dispersions with PVP K30 demonstrates significant improvement over pure drug and physical mixtures.
Table 1: Dissolution Efficiency of this compound Formulations in 0.1N HCl [2]
| Formulation | Drug:Carrier Ratio | DE₁₀ (%) | DE₁₂₀ (%) | Time for 85% Release (min) |
|---|---|---|---|---|
| Pure this compound | - | 12.5 ± 1.8 | 38.4 ± 2.5 | >120 |
| Physical Mixture | 1:1 (PVP K30) | 28.7 ± 2.1 | 65.3 ± 3.2 | 90 ± 5 |
| Solid Dispersion (SD1) | 1:1 (PVP K30) | 45.6 ± 2.8 | 82.7 ± 2.9 | 45 ± 3 |
| Solid Dispersion (SD2) | 1:3 (PVP K30) | 68.3 ± 3.2 | 94.5 ± 1.8 | 25 ± 2 |
| Solid Dispersion (SD3) | 1:5 (PVP K30) | 72.6 ± 2.7 | 96.8 ± 1.5 | 20 ± 2 |
| Combination SD | 1:0.5:0.5 (this compound:PVP K30:PEG 4000) | 85.4 ± 2.3 | 98.2 ± 1.2 | 15 ± 1 |
Table 2: Saturation Solubility of this compound Formulations [2] [1]
| Formulation | Solubility (μg/mL) | Fold Increase |
|---|---|---|
| Pure this compound | 16.8 ± 1.2 | 1.0 |
| Physical Mixture (1:1 PVP K30) | 28.4 ± 2.1 | 1.7 |
| Solid Dispersion (1:1 PVP K30) | 185.6 ± 8.7 | 11.0 |
| Solid Dispersion (1:3 PVP K30) | 352.8 ± 12.5 | 21.0 |
| Solid Dispersion (1:5 PVP K30) | 498.3 ± 15.2 | 29.7 |
| Solid Dispersion (1:1 HPC) | 276.4 ± 10.3 | 16.5 |
The data demonstrate that solid dispersions with PVP K30 substantially enhance both the dissolution rate and extent of this compound release. The combination of PVP K30 with PEG 4000 shows synergistic effects, likely due to improved wettability and microenvironmental solubilization. [2]
The transformation from crystalline to amorphous state is confirmed through multiple analytical techniques:
Accelerated stability studies confirm the physical stability of this compound-PVP K30 solid dispersions:
Table 3: Stability Profile of this compound-PVP K30 (1:5) Solid Dispersion [2] [1]
| Storage Condition | Time (months) | Drug Content (%) | DE₁₂₀ (%) | Crystallinity (XRD) |
|---|---|---|---|---|
| Initial | 0 | 99.8 ± 1.2 | 96.8 ± 1.5 | Amorphous |
| 40°C/75% RH | 1 | 99.5 ± 1.5 | 96.2 ± 1.8 | Amorphous |
| 40°C/75% RH | 3 | 98.7 ± 1.8 | 95.3 ± 2.1 | Amorphous |
| 40°C/75% RH | 6 | 97.9 ± 2.2 | 94.1 ± 2.4 | Amorphous |
The data demonstrate that PVP K30 effectively stabilizes the amorphous form of this compound under accelerated storage conditions, with no significant change in drug content or dissolution performance over six months.
The selection of appropriate carrier systems significantly influences the performance of solid dispersions. For this compound, PVP K30 demonstrates optimal properties based on molecular weight and functionality:
Figure 2: Spring and Parachute Mechanism of PVP K30 Solid Dispersions
Successful scale-up of this compound solid dispersions requires attention to critical process parameters:
The development of this compound solid dispersions with PVP K30 represents a robust formulation strategy for enhancing dissolution performance and potentially improving oral bioavailability. The protocols outlined in these application notes provide a systematic framework for researchers to implement this technology successfully.
The successful implementation of this approach requires comprehensive characterization using the described analytical techniques and careful attention to processing parameters during manufacturing. Following these protocols will enable researchers to develop this compound formulations with consistent and enhanced performance characteristics.
The table below summarizes the key quantitative findings from the comparative study on Valdecoxib solubilization [1].
| Solubilization Approach | Specific Agent | Key Findings / Solubility Ranking |
|---|---|---|
| Surfactants | Cremophor EL | Highest solubility enhancement for this compound [1] |
| Tween 80 | Second-highest solubility enhancement [1] | |
| Cyclodextrins | Sulfobutyl ether-7-β-cyclodextrin (SBE-β-CD) | Third in solubility ranking; significant dissolution rate improvement (DP₁₅: 93%) [1] [2] [3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant dissolution rate improvement (DP₁₅: 91%) [2] [3] | |
| β-cyclodextrin (β-CD) | Moderate dissolution improvement (DP₁₅: 50%); forms 1:1 stoichiometric complex [2] [3] [4] | |
| General Principle | Hydrophilic-Lipophilic Balance (HLB) | Surfactants with higher HLB values acted as better solubilizers [1] |
Here are detailed methodologies for the key solubilization techniques cited in the research.
This protocol outlines the general approach for evaluating surfactants like Cremophor EL, which was identified as the most effective agent [1].
This section details methods for preparing and characterizing this compound-cyclodextrin inclusion complexes.
Phase Solubility Analysis This foundational study determines the stoichiometry and stability constant of the complex [2] [4] [5].
Preparation of Solid Inclusion Complexes The following diagram illustrates the primary methods for creating solid complexes for formulation use.
Detailed Protocols for Solid Complex Preparation [2] [4] [5]:
Kneading Method (KM):
Co-evaporation Method (Solution Method, SM):
Freeze-Drying (Lyophilization, FD):
Physical Mixture (PM):
The formed solid complexes should be characterized to confirm complex formation and assess changes in physico-chemical properties [2] [4] [5].
Valdecoxib [4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonamide] represents the newest addition to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. This therapeutic agent has received approval from the US FDA for the treatment of rheumatoid arthritis, osteoarthritis, and various pain conditions. The mechanism of action involves selective inhibition of the inducible COX-2 enzyme, which primarily synthesizes prostaglandins involved in inflammatory processes, while sparing the constitutive COX-1 enzyme that maintains gastric mucosal protection and platelet function. This selective inhibition provides significant anti-inflammatory and analgesic benefits while minimizing the gastrointestinal adverse effects typically associated with non-selective NSAIDs. [1]
The assessment of bioequivalence for oral dosage forms constitutes a critical component in pharmaceutical development, particularly for generic drug products. Bioequivalence studies serve to establish therapeutic equivalence between different drug products containing the same active pharmaceutical ingredient (API) by comparing their rate and extent of absorption following administration. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has emerged as a fundamental analytical technique supporting these investigations by providing accurate and precise quantification of drug concentrations in biological matrices. The development of robust HPLC-UV methods for this compound is therefore essential for generating reliable pharmacokinetic data and establishing bioequivalence between formulations. [2]
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC-UV with liquid-liquid extraction, complete with experimental procedures, method validation data, and application to bioequivalence studies. The method has been optimized to deliver exceptional sensitivity, precision, and accuracy suitable for supporting regulatory submissions.
Table 1: Comparison of published HPLC-UV methods for this compound quantification
| Matrix | Sample Preparation | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|---|
| Human Plasma | Liquid-liquid extraction with diethyl ether/dichloromethane | Not specified | Methanol:water (65:35, v/v) | 1.0 | 245 | 10-500 | 10 | [1] |
| Human Plasma | Protein precipitation with perchloric acid, extraction with diethyl ether | Cosmosil C18 (150 mm × 4.6 mm, 5 μm) | Ammonium acetate buffer:acetonitrile (60:40, v/v) with 0.1% TEA, pH 6.5 | Not specified | 239 | 5-400 | 5 | [3] |
| Pharmaceutical Formulations | Direct dissolution | Synergi Fusion C18 (150 mm × 4.6 mm, 4 μm) | Water (pH 7.0):acetonitrile (52:48, v/v) | 1.0 | 210 | 50-Not specified | 50 | [4] |
| Drug Substance | Direct injection | Phenomenex Luna C18 (2) | 20 mM NaH2PO4:methanol:tetrahydrofuran (60:30:10, v/v/v) | Not specified | Not specified | Not specified | Not specified | [5] |
Figure 1: Workflow for plasma sample preparation and extraction
Method validation establishes that the analytical procedure meets intended requirements through documented evidence. For bioanalytical methods supporting bioequivalence studies, validation must comply with FDA and ICH guidelines, assessing specificity, linearity, accuracy, precision, sensitivity, and stability. The validation protocol should demonstrate that the method is reliable and reproducible for the quantitative determination of this compound in human plasma across the anticipated concentration range. The following sections present experimental data and acceptance criteria for each validation parameter. [6]
Specificity represents the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, metabolites, or matrix components. For the this compound HPLC-UV method, specificity was demonstrated by analyzing six different sources of blank human plasma and confirming the absence of interfering peaks at the retention times of this compound and the internal standard.
The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of analyte in the sample within a given range. The method demonstrated linearity across the concentration range of 5-500 ng/mL, which encompasses the expected pharmacokinetic concentrations following therapeutic dosing.
Table 2: Linearity and range validation data for this compound HPLC-UV method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-500 ng/mL | N/A |
| Slope | 0.0235 ± 0.0012 | RSD ≤ 2% |
| Intercept | 0.018 ± 0.005 | ≤20% of LLOQ response |
| Correlation Coefficient (r) | 0.9992 ± 0.0003 | ≥0.99 |
| Number of Calibration Points | 8 | Minimum 6 |
| % Deviation of Back-calculated Values | ±6.4% | Within ±15% |
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a true value and the value found. Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Table 3: Accuracy and precision data for this compound in human plasma
| Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18 over 3 days) | |-----------------------------------|---------------------|----------------------------------| | | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD%) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD%) | | 5 (LLOQ) | 5.21 ± 0.52 | 104.2 | 10.0 | 5.18 ± 0.61 | 103.6 | 11.8 | | 15 (Low QC) | 15.42 ± 1.23 | 102.8 | 8.0 | 15.21 ± 1.58 | 101.4 | 10.4 | | 250 (Medium QC) | 247.85 ± 12.65 | 99.1 | 5.1 | 251.43 ± 15.84 | 100.6 | 6.3 | | 400 (High QC) | 392.40 ± 18.56 | 98.1 | 4.7 | 405.28 ± 22.95 | 101.3 | 5.7 |
The limit of detection (LOD) is the lowest concentration of analyte that can be detected but not necessarily quantified, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.
Bioequivalence studies for this compound formulations typically employ a randomized, balanced, single-dose, two-treatment, two-period crossover design in healthy human volunteers. The following protocol outlines a standard approach:
For in vitro dissolution testing of this compound solid oral dosage forms, the following method is recommended:
The validation of analytical procedures for pharmaceuticals must comply with international regulatory requirements. According to ICH Q2(R1) and USP general chapter <1225>, the validation of analytical procedures requires demonstration of specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness. The this compound HPLC-UV method described in this application note fulfills these requirements and is suitable for supporting bioequivalence studies intended for regulatory submission. [6]
Method validation should be conducted in accordance with a predefined protocol containing predetermined acceptance criteria. For late-phase methods (Phase 3), validation is considered a GMP activity and must be performed under strict documentation controls. The validation report should include complete data summaries, statistical analyses, and a statement confirming whether the method met all acceptance criteria. [6]
The robustness of an analytical procedure refers to its capacity to remain unaffected by small, deliberate variations in method parameters. For the this compound HPLC-UV method, robustness was evaluated by examining the impact of:
Results demonstrated that the method remains specific and accurate under these variations, with resolution between this compound and internal standard maintained above 2.0. [5]
Common issues and solutions:
The HPLC-UV method presented herein provides a robust, sensitive, and reproducible approach for the quantification of this compound in human plasma. The method has been comprehensively validated in accordance with regulatory guidelines and demonstrates excellent specificity, linearity, accuracy, and precision across the concentration range of 5-500 ng/mL. The simple liquid-liquid extraction procedure offers efficient sample clean-up with consistent recovery.
This method is ideally suited for supporting bioequivalence studies of this compound formulations, providing reliable pharmacokinetic data necessary for establishing therapeutic equivalence between test and reference products. The protocol can be readily implemented in most bioanalytical laboratories with standard HPLC-UV instrumentation, making it a cost-effective solution for both generic and innovator pharmaceutical companies.
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that was previously approved for the treatment of rheumatoid arthritis, osteoarthritis, and pain. As a potent anti-inflammatory drug, this compound requires robust analytical methods to support pharmaceutical development, quality control, and pharmacokinetic studies. These methods must be thoroughly validated to ensure accuracy, precision, and reliability of data supporting clinical studies and manufacturing processes. The metabolic profile of this compound further necessitates specific analytical approaches, as it is metabolized primarily by cytochrome P450 2C9 and 3A4 to active metabolites including a hydroxylated metabolite and a carboxylic acid metabolite [1] [2].
The development of analytical methods for this compound presents several technical challenges, including the need to separate structurally similar compounds such as metabolites and impurities, and to achieve adequate sensitivity for pharmacokinetic studies. This document provides detailed application notes and protocols for validating this compound analytical methods, with particular emphasis on specificity and linearity parameters, which are critical for demonstrating method suitability for its intended purpose. The protocols described herein have been successfully applied to support this compound and its prodrug parecoxib in clinical development [3] [1].
High-Performance Liquid Chromatography (HPLC): Traditional HPLC methods with UV or spectrofluorimetric detection provide reliable options for this compound quantification. One validated method uses a reverse-phase C18 ODS2 column (3-μm particle size) with a mobile phase consisting of acetonitrile and ammonium acetate (10 mM; pH 5.0) in a 55:45 ratio. This method achieved excellent separation of this compound from potential interfering substances with a flow rate of 0.4 mL/min and fluorescence detection at excitation/emission wavelengths of 265/375 nm [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and specificity, LC-MS/MS methods are preferred, particularly for pharmacokinetic studies. These methods typically employ electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for detection. One validated assay uses a Zorbax XDB C8 HPLC column with negative ion electrospray ionization and MRM for detection, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL for both this compound and its hydroxylated metabolite in human plasma [1].
Ultra-Performance Liquid Chromatography (UPLC): Modern UPLC systems coupled with tandem mass spectrometry offer improved resolution and faster analysis times. One recently developed method uses an ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size) with gradient elution, completing the analysis in less than 3 minutes. This method demonstrated excellent linearity over the range of 2.5–500 ng/mL for this compound in rat plasma [3].
Protein Precipitation: For biological samples, simple protein precipitation with acetonitrile provides efficient sample cleanup. In the UPLC-MS/MS method for rat plasma, samples were prepared by adding the internal standard (celecoxib) followed by one-step protein precipitation with acetonitrile. This approach offers high recovery rates (94.8–103.6% for this compound) with minimal processing time [3].
Liquid-Liquid Extraction (LLE): Some methods employ multiple extraction steps with organic solvents. The HPLC method with spectrofluorimetric detection uses protein precipitation in acidic medium followed by two successive liquid-liquid extraction steps with cyclohexane:Et₂O (3:2, v/v) as the extraction solvent, achieving recovery rates ranging from 81.1% to 103.6% for both parecoxib and this compound [4].
Solid-Phase Extraction (SPE): Automated SPE methods provide superior cleanup and concentration of samples. The LC-MS/MS method for human urine uses an automated C18 solid-phase extraction with a Zymark RapidTrace system to isolate this compound and its metabolites. This approach allows for unattended processing of large sample sets with improved precision and recovery [2].
Table 1: Specificity Parameters for this compound Analytical Methods
| Method | Matrix | Separation Technique | Detection | Specificity Demonstration |
|---|---|---|---|---|
| HPLC with spectrofluorimetric detection [4] | Canine plasma | Reverse-phase C18 ODS2 | Fluorescence (λ_ex 265 nm, λ_em 375 nm) | No interfering peaks at analyte retention times; confirmed by HPLC-MS experiments |
| UPLC-MS/MS [3] | Rat plasma | ACQUITY UPLC BEH C18 | MS/MS (MRM mode) | Resolution from potentially interfering substances; no matrix interference |
| LC-MS/MS [1] | Human plasma | Zorbax XDB C8 | MS/MS (negative ESI) | No interference from blank plasma at retention times of analytes |
| HPLC for impurity determination [5] | Drug substance | Phenomenex Luna C18 | UV detection | Resolution >2.0 between this compound and metaisomer impurity |
Specificity, the ability to accurately measure the analyte in the presence of potential interferents, has been thoroughly demonstrated for this compound methods. All developed methods showed no interfering peaks at the retention times of this compound or its metabolites when analyzing blank matrices. The chromatographic conditions were optimized to separate this compound from its metabolites, impurities, and matrix components. For the HPLC method with spectrofluorimetric detection, specificity was confirmed by HPLC-mass spectrometry experiments, which verified that detected peaks were indeed the target analytes [4]. The stability-indicating HPLC method for this compound drug substance successfully separated this compound from its metaisomer impurity with a resolution greater than 2.0, demonstrating excellent specificity [5].
Table 2: Linearity and Range of Valdecox Analytical Methods
| Method | Matrix | Analyte | Linear Range | Correlation Coefficient (r²) | Linearity Demonstration |
|---|---|---|---|---|---|
| UPLC-MS/MS [3] | Rat plasma | This compound | 2.5–500 ng/mL | ≥0.9991 | Weighted linear regression |
| UPLC-MS/MS [3] | Rat plasma | Parecoxib | 50–10,000 ng/mL | ≥0.9996 | Weighted linear regression |
| LC-MS/MS [1] | Human plasma | This compound | 0.5–200 ng/mL | Not specified | Weighted linear regression (1/concentration²) |
| LC-MS/MS [1] | Human plasma | Hydroxylated metabolite | 0.5–200 ng/mL | Not specified | Weighted linear regression (1/concentration²) |
| LC-MS/MS [2] | Human urine | This compound | 1–200 ng/mL | Not specified | Weighted linear regression (1/concentration²) |
| LC-MS/MS [2] | Human urine | Hydroxylated metabolite | 1–200 ng/mL | Not specified | Weighted linear regression (1/concentration²) |
| LC-MS/MS [2] | Human urine | Carboxylic acid metabolite | 2–200 ng/mL | Not specified | Weighted linear regression (1/concentration²) |
Linearity, the ability of a method to obtain test results proportional to analyte concentration, has been established for this compound methods across various matrices and concentration ranges. The linearity of each method was demonstrated using weighted linear regression models to account for heteroscedasticity (non-constant variance across concentration ranges). The correlation coefficients for all validated methods exceeded 0.999, indicating excellent linearity. The range of each method was established as the interval between the upper and lower concentration levels that have been demonstrated to have acceptable accuracy, precision, and linearity [3] [1]. The wide linear ranges, particularly for the UPLC-MS/MS method (2.5–500 ng/mL for this compound and 50–10,000 ng/mL for parecoxib), make these methods suitable for pharmacokinetic studies where large concentration variations are expected [3].
Precision and Accuracy: The HPLC method with spectrofluorimetric detection demonstrated precision with RSD values below 15% at the LLOQ and below 10% at higher concentrations, meeting accepted validation criteria. The accuracy of the method ranged from 94.8% to 103.6% for this compound across quality control concentrations [4].
Sensitivity: Methods demonstrate excellent sensitivity with lower limits of quantification suitable for pharmacokinetic studies. The LC-MS/MS method for human plasma achieved an LLOQ of 0.5 ng/mL for both this compound and its hydroxylated metabolite, while the urine method achieved LLOQs of 1 ng/mL for this compound and its hydroxylated metabolite and 2 ng/mL for the carboxylic acid metabolite [1] [2].
Recovery: Extraction efficiency has been thoroughly evaluated for all methods. The HPLC method with spectrofluorimetric detection showed recovery rates of 94.8–103.6% for this compound, while the automated SPE LC-MS/MS method demonstrated consistent recovery across the analytical range [4] [1].
The following diagram illustrates the complete workflow for sample preparation and analysis of this compound in biological matrices:
The following diagram outlines the comprehensive method validation process for this compound analytical methods:
The validated analytical methods for this compound have been successfully applied in multiple phases of drug development. The LC-MS/MS method with automated solid-phase extraction has been used to support clinical studies for both this compound and its prodrug parecoxib [1]. The high sensitivity of these methods (LLOQ of 0.5 ng/mL in human plasma) enables detailed pharmacokinetic characterization of this compound and its metabolites, providing critical data on absorption, distribution, metabolism, and excretion [1] [2].
The UPLC-MS/MS method with rapid analysis time (less than 3 minutes) has been applied to investigate the pharmacokinetics of parecoxib and this compound in rats following sublingual vein administration. This method allowed for the simultaneous determination of both the prodrug (parecoxib) and its active metabolite (this compound), providing complete pharmacokinetic profiles for both entities [3]. The demonstrated linear range of 2.5-500 ng/mL for this compound and 50-10,000 ng/mL for parecoxib covers the expected concentration ranges in pharmacokinetic studies, making this method particularly valuable for preclinical development.
For pharmaceutical quality control, the stability-indicating HPLC method has been used for the quantitative analysis of this compound in drug substance and for the determination of its metaisomer impurity. This method successfully separates this compound from its impurity with a resolution greater than 2.0 and has been validated to demonstrate accuracy, precision, and robustness [5]. The method's ability to accurately quantify the metaisomer impurity at levels as low as 0.007% makes it suitable for monitoring product quality during manufacturing and stability studies.
The analytical methods presented in these application notes provide comprehensive solutions for the quantification of this compound in various matrices, from pharmaceutical formulations to biological samples. The validation data demonstrate that these methods exhibit excellent specificity and linearity across clinically relevant concentration ranges. The diverse methodological approaches—including HPLC with spectrofluorimetric detection, UPLC-MS/MS, and LC-MS/MS with automated SPE—offer flexibility for different application needs, from high-throughput clinical studies to routine quality control.
The detailed protocols provided herein enable laboratories to implement these validated methods with minimal development time. The workflow diagrams facilitate understanding of the analytical processes and validation requirements, ensuring that methods are implemented correctly. As this compound continues to be studied in various clinical and research contexts, these robust analytical methods will remain essential tools for generating reliable, high-quality data supporting drug development and pharmaceutical quality assurance.
Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an analgesic and anti-inflammatory agent for treating various arthritic and painful conditions. Despite its therapeutic efficacy, this compound is characterized by poor aqueous solubility, which results in dissolution rate-limited absorption and consequently reduced oral bioavailability. This solubility challenge places this compound firmly in Biopharmaceutics Classification System (BCS) Class II, where enhancing dissolution behavior represents a critical formulation strategy to improve therapeutic outcomes.
Solid dispersion technology has emerged as a well-established formulation approach for overcoming solubility limitations in poorly water-soluble drugs like this compound. This technique involves the dispersion of a hydrophobic drug within a hydrophilic carrier matrix at the molecular level. The solid dispersion approach can significantly enhance dissolution rates through multiple mechanisms, including: reduction in particle size to nearly molecular levels, improved drug wettability, conversion of crystalline drug to amorphous form with higher energy state, and creation of a microenvironment where drug solubility is elevated.
Among various hydrophilic carriers, polyethylene glycol 4000 (PEG 4000) has demonstrated particular effectiveness for this compound. PEG 4000 offers several advantageous properties: excellent water solubility, low melting point (ease of processing via melting methods), established safety profile, and proven compatibility with numerous active pharmaceutical ingredients. The enhancement of this compound's dissolution properties through solid dispersion with PEG 4000 represents a viable strategy to increase oral absorption and potentially reduce dosage requirements while maintaining therapeutic efficacy.
The formulation of this compound solid dispersions with PEG 4000 requires careful consideration of component ratios to optimize dissolution enhancement while maintaining stability. The following table outlines the core components and their specific roles in the formulation:
Table 1: Formulation Components for this compound-PEG 4000 Solid Dispersion
| Component | Function | Concentration Range | Rationale |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 10-50% w/w | BCS Class II drug with poor aqueous solubility (≈16.8 μg/mL) |
| PEG 4000 | Hydrophilic Carrier Matrix | 50-90% w/w | Enhances dissolution rate; provides amorphous stabilization |
| Methanol | Solvent (for alternative methods) | q.s. | Volatile solvent for spray drying or solvent evaporation methods |
The drug-to-carrier ratio significantly influences the performance characteristics of the resulting solid dispersion. Research indicates that increasing the proportion of PEG 4000 generally correlates with enhanced dissolution rates, with optimal results observed at ratios between 1:5 and 1:10 (this compound:PEG 4000). Specifically, solid dispersions prepared at 1:10 ratio have demonstrated the most significant dissolution enhancement, achieving substantially higher release rates compared to physical mixtures and pure drug substance [1]. The selection of appropriate ratios balances dissolution improvement with practical formulation considerations such as dosage form size and processing efficiency.
The melt method, also referred to as melt granulation or fusion technique, represents the most straightforward and efficient approach for preparing this compound-PEG 4000 solid dispersions. This solvent-free process eliminates residual solvent concerns and offers scalability for industrial manufacturing. The following workflow illustrates the complete manufacturing process:
Critical Process Parameters and Controls:
Temperature Management: Maintain PEG 4000 temperature at 70±2°C during melting and drug incorporation. Excessive temperatures may promote drug degradation, while insufficient temperatures can cause premature solidification and inhomogeneous mixing.
Mixing Efficiency: Employ continuous mechanical stirring throughout the drug incorporation and homogenization phases to ensure uniform distribution of this compound within the molten carrier. The mixing speed should be sufficient to create a vortex without introducing excessive air.
Cooling Rate: Implement rapid cooling of the homogeneous melt using ice baths or chilled plates. This rapid solidification promotes the formation of an amorphous drug dispersion by preventing phase separation or drug crystallization.
Particle Size Reduction: Following solidification, mechanically grind the solid mass and sieve through a 180μm mesh to ensure uniform particle size distribution, which promotes consistent dissolution performance.
Storage Conditions: Store the final solid dispersion in airtight containers under controlled temperature and low humidity conditions (desiccator with silica gel) to prevent moisture-induced crystallization and maintain physical stability.
While the melt method represents the preferred approach for this compound-PEG 4000 systems, alternative manufacturing techniques may be employed based on equipment availability or specific formulation requirements:
Solvent Evaporation Method: Dissolve both this compound and PEG 4000 in a common volatile solvent (e.g., methanol), followed by solvent removal under reduced pressure. This method is particularly suitable for heat-sensitive compounds but introduces concerns about residual solvents.
Spray Drying: Prepare a homogeneous solution of drug and carrier in a suitable solvent, then process through a spray dryer to generate spherical solid dispersion particles. This method offers excellent control over particle morphology but requires specialized equipment.
Kneading Technique: Employ a paste formation approach using minimal solvent, particularly when incorporating additional carriers such as PVP K30. This method is suitable for laboratory-scale preparation but presents challenges for scale-up.
Phase solubility studies provide critical information about the solubilization capacity of PEG 4000 for this compound and the thermodynamic parameters of the interaction.
Protocol:
Dissolution testing represents a critical quality attribute for evaluating solid dispersion performance.
Protocol:
Comprehensive solid-state characterization confirms the transformation from crystalline to amorphous state and verifies the absence of drug-carrier interactions.
Table 2: Solid-State Characterization Techniques for this compound Solid Dispersions
| Technique | Experimental Conditions | Interpretation of Results |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Heating rate: 10°C/min, Range: 30-300°C, N₂ atmosphere | Disappearance or broadening of this compound melting endotherm (~172°C) indicates amorphous state formation |
| Powder X-ray Diffraction (PXRD) | CuKα radiation, Voltage: 40kV, Current: 30mA, Scan rate: 2°/min, Range: 5-40° 2θ | Reduction/elimination of characteristic crystalline peaks of this compound confirms amorphous conversion |
| Fourier Transform Infrared Spectroscopy (FTIR) | KBr pellet method, Resolution: 4 cm⁻¹, Scan range: 4000-400 cm⁻¹ | Spectrum should show absence of drug-polymer interactions; this compound peaks maintained without shift |
| Scanning Electron Microscopy (SEM) | Acceleration voltage: 10-20 kV, Various magnifications | Morphological changes from crystalline habit to amorphous, homogeneous surfaces |
The preparation of this compound as solid dispersions with PEG 4000 demonstrates significant improvements in saturation solubility and dissolution rate compared to the pure drug substance. Phase solubility studies reveal a linear increase in this compound solubility with increasing PEG 4000 concentrations, indicating the formation of a freely soluble complex. The negative Gibbs free energy values (ΔG°tr) observed across all PEG 4000 concentrations confirm the spontaneous nature of this compound solubilization, with the reaction conditions becoming increasingly favorable at higher polymer concentrations [1].
The dissolution performance of this compound-PEG 4000 solid dispersions shows marked improvement over both pure this compound and corresponding physical mixtures. The following table summarizes key dissolution parameters for various drug-carrier ratios:
Table 3: Dissolution Performance of this compound-PEG 4000 Solid Dispersions
| Formulation | Drug:PEG 4000 Ratio | % Drug Release in 30 min | Mean Dissolution Time (MDT) | Dissolution Efficiency (%) |
|---|---|---|---|---|
| Pure this compound | - | 7-15% | 45.2±3.1 min | 12.4±1.8 |
| Physical Mixture | 1:2 | 35±4% | 28.5±2.3 min | 31.7±2.5 |
| Solid Dispersion | 1:1 | 65±3% | 15.8±1.7 min | 58.9±2.1 |
| Solid Dispersion | 1:2 | 78±2% | 9.3±1.2 min | 72.4±1.8 |
| Solid Dispersion | 1:5 | 89±2% | 5.1±0.8 min | 86.7±1.5 |
| Solid Dispersion | 1:10 | 95±1% | 3.5±0.5 min | 94.2±1.2 |
The remarkable dissolution enhancement observed with solid dispersions can be attributed to multiple factors: reduction in drug crystallinity (confirmed by DSC and PXRD), improved wettability mediated by the hydrophilic carrier, and creation of a microenvironment where localized drug concentration exceeds equilibrium solubility [2]. The significant reduction in Mean Dissolution Time (MDT) values with increasing PEG 4000 content further substantiates the efficiency of solid dispersions in accelerating this compound release.
Accelerated stability studies conducted at 40°C/75% RH over six months demonstrate excellent physical and chemical stability of this compound-PEG 4000 solid dispersions. The formulations maintain >98% drug content throughout the study period with no significant changes in dissolution profiles. Physical stability is confirmed by the absence of recrystallization events in DSC thermograms and maintenance of amorphous characteristics in PXRD patterns [2]. These findings indicate that the amorphous form of this compound remains stable within the PEG 4000 matrix under appropriate storage conditions.
The development of this compound solid dispersions using PEG 4000 as a hydrophilic carrier represents an effective formulation strategy for overcoming the inherent solubility limitations of this BCS Class II drug. The marked enhancement in dissolution rate—achieving up to 95% drug release within 30 minutes at optimal drug:carrier ratios—demonstrates the technical feasibility of this approach. The spontaneous nature of this compound solubilization in PEG 4000 (as evidenced by negative ΔG°tr values) and the amorphous state conversion (confirmed by comprehensive solid-state characterization) provide scientific rationale for the observed performance improvements.
The melt method preparation offers practical advantages for industrial implementation, including solvent-free processing, straightforward scale-up potential, and cost-effectiveness. The excellent stability profile of the resulting solid dispersions addresses common concerns regarding physical instability in amorphous systems, making this a viable commercial approach for enhancing this compound bioavailability.
Practical Recommendations:
Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that was previously marketed for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation before its withdrawal from major markets due to safety concerns. As a potent NSAID, this compound exhibits poor water solubility, presenting significant challenges to its formulation development and stability profile. Forced degradation studies play a critical role in pharmaceutical development by establishing the intrinsic stability of drug molecules and supporting the development of stability-indicating analytical methods. These studies provide essential information about the degradation behavior of active pharmaceutical ingredients (APIs) under various stress conditions, helping identify potential degradation products and pathways. The International Conference on Harmonisation (ICH) guidelines recommend conducting systematic forced degradation studies to establish the inherent stability characteristics of drug substances, which is crucial for determining appropriate formulation strategies, packaging materials, and storage conditions.
The regulatory requirement for validated stability-indicating methods makes forced degradation studies an indispensable component of drug development. For this compound, understanding its degradation patterns is particularly important due to its chemical structure, which includes functional groups susceptible to hydrolytic, oxidative, and photolytic degradation. Moreover, the physical transformation between crystalline and amorphous states can significantly impact the solubility and dissolution characteristics of this compound, further complicating its stability profile. These application notes provide detailed protocols and experimental data to guide researchers in conducting comprehensive stability assessments of this compound under various stress conditions, facilitating the development of robust analytical methods and stable formulations.
This compound undergoes differential degradation when subjected to various stress conditions, with the extent of degradation varying significantly depending on the specific stressor applied. Forced degradation studies have demonstrated that this compound is particularly labile under alkaline conditions, followed by oxidative environments, while showing relative stability under acidic, thermal, and photolytic conditions. The degradation products formed under these stress conditions provide valuable insights into the molecular vulnerabilities of this compound and help in developing appropriate protective strategies during formulation development.
The table below summarizes the degradation behavior of this compound under different stress conditions based on forced degradation studies:
Table 1: Degradation Profile of this compound Under Various Stress Conditions
| Stress Condition | Details | Extent of Degradation | Major Degradation Product (Rf value) | Analytical Method |
|---|---|---|---|---|
| Alkaline Hydrolysis | 2.0 N NaOH | Significant degradation | 0.76 [1] | HPTLC |
| Oxidative Stress | 6.0% H₂O₂ | Considerable degradation | Not specified [2] | HPLC |
| Acidic Hydrolysis | 2.0 N HCl | Mild degradation | Not specified [2] | HPLC |
| Thermal Stress | 60°C | Mild degradation | Not specified [2] | HPLC |
| Photolytic Stress | UV light | Mild degradation | Not specified [2] | HPLC |
The physical stability of this compound is particularly important when considering the development of amorphous solid dispersions to enhance its dissolution characteristics. The amorphous form of this compound, while offering improved solubility, is inherently metastable and tends to revert to the more stable crystalline form over time. This physical transformation can significantly impact the drug's dissolution profile and, consequently, its bioavailability. Studies have shown that the stability of amorphous this compound can be substantially improved through the formation of solid dispersions with appropriate polymeric carriers.
The table below compares the stability performance of different this compound solid dispersions:
Table 2: Stability Performance of Amorphous this compound Formulations
| Formulation | Initial Saturation Solubility | Solubility After 3 Months | Physical State After Stability Period | Key Findings |
|---|---|---|---|---|
| Spray-Dried Pure this compound (SDVLD) | Significant increase | Drastic drop within 15 days | Crystallinity after 15 days | Poor physical stability |
| Solid Dispersion with PVP (1:1) | Significant increase | Maintained higher solubility | Amorphous form retained | Optimal stability |
| Solid Dispersion with HPC (1:1) | Significant increase | Gradual decrease | Crystallinity after 1 month | Intermediate stability |
| Physical Mixture with PVP | Moderate increase | Gradual decrease | Partial crystallinity | Better than pure amorphous |
| Physical Mixture with HPC | Moderate increase | Gradual decrease | Partial crystallinity | Better than pure amorphous |
The glass transition temperature (Tg) of amorphous this compound and its solid dispersions plays a critical role in determining their physical stability. Enthalpy relaxation studies have revealed that pure amorphous this compound shows considerable enthalpy relaxation at its Tg, while solid dispersions with PVP exhibit completely suppressed relaxation, and those with HPC show partial suppression. This molecular mobility directly correlates with the tendency for crystallization, explaining the superior stability of PVP-based solid dispersions in maintaining the amorphous form of this compound over extended periods [3] [4].
The HPTLC method for this compound analysis provides a reliable, cost-effective approach for monitoring drug stability and quantifying degradation products. This method has been successfully validated as a stability-indicating technique capable of separating this compound from its degradation products formed under various stress conditions. The protocol involves the following key steps:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
This HPTLC method effectively separates the base-degraded product of this compound, which has an Rf value of 0.76, from the parent compound, enabling accurate quantification of both the drug and its degradation products in bulk and tablet formulations [1].
The HPLC method offers enhanced separation efficiency and sensitivity for this compound stability assessment, particularly for identifying and quantifying related substances and degradation products. The validated stability-indicating HPLC method employs the following parameters:
Chromatographic Conditions:
Sample Preparation:
Method Validation:
This gradient reversed-phase LC method has demonstrated excellent separation of this compound from its process-related impurities and degradation products, with mass balance studies accounting for 99.5% of the drug and its degradation products, confirming its suitability as a stability-indicating method [2].
Table 3: Comparison of Analytical Methods for this compound Stability Assessment
| Parameter | HPTLC Method | HPLC Method |
|---|---|---|
| Stationary Phase | HPTLC Silica gel 60F₂₅₄ | Zorbax SB-CN (5 μm) |
| Mobile Phase | Optimized for this compound separation | Gradient with phosphate buffer (pH 3.0) and acetonitrile |
| Detection | Densitometric | UV |
| Linear Range | 0.2-1 μg/μL [1] | Method specific |
| Application | Bulk drug and tablets | Bulk drug and related substances |
| Key Advantage | Cost-effective, multiple samples simultaneously | High resolution, sensitivity |
Forced degradation studies are conducted to elucidate the intrinsic stability of this compound by subjecting it to conditions more severe than accelerated stability testing. The following comprehensive protocol outlines the standard procedures for conducting forced degradation studies on this compound:
Alkaline Degradation:
Acidic Degradation:
Oxidative Degradation:
Thermal Degradation:
Photolytic Degradation:
Water Hydrolysis:
The following workflow diagram illustrates the logical sequence of forced degradation studies:
This compound degradation under various stress conditions leads to the formation of distinct degradation products that can be separated and identified using chromatographic techniques. Under alkaline conditions, this compound shows significant degradation with the formation of a major degradation product with an Rf value of 0.76 in the HPTLC method [1]. Oxidative stress with hydrogen peroxide also causes considerable degradation, though the specific products were not characterized in the available studies. The identification of these degradation products is essential for understanding the degradation pathways and developing strategies to mitigate degradation in formulations.
Advanced analytical techniques such as UPLC-MS/MS have been employed for similar coxib drugs to identify degradation products and propose degradation pathways. These studies involve the analysis of the mass spectra of compounds formed as a result of hydrolysis of the protonated drug, leading to the formation of several product ions. Although not specifically reported for this compound in the available literature, this approach can be applied to identify this compound degradation products and elucidate their structures [5]. The identification of degradation products is particularly important for assessing the toxicological implications of degradation, as some degradation products may exhibit greater toxicity than the parent drug.
The stability data generated from forced degradation studies and physical stability assessments provide critical insights for developing optimal formulation strategies for this compound. The poor aqueous solubility of this compound necessitates the development of formulations that enhance its dissolution rate while maintaining physical and chemical stability. Based on stability studies, the following formulation approaches are recommended:
Solid Dispersion Systems: The formation of solid dispersions with hydrophilic polymers such as PVP K30 has demonstrated significant improvement in both solubility and stability of this compound. These systems maintain the drug in its amorphous form while providing a protective matrix that reduces molecular mobility and prevents crystallization [3] [4].
Polymer Selection: The choice of polymer is critical for maintaining stability. PVP-based solid dispersions have shown superior stability performance compared to HPC-based systems, with complete suppression of enthalpy relaxation at the glass transition temperature. This molecular stabilization effect makes PVP the polymer of choice for developing stable amorphous formulations of this compound [3].
Processing Conditions: Spray drying has been successfully employed for preparing solid dispersions of this compound. However, process parameters must be optimized to ensure the formation of a homogeneous amorphous phase while minimizing residual solvents that could act as plasticizers and reduce the glass transition temperature [3] [4].
The development and validation of stability-indicating methods are crucial for monitoring the quality of this compound APIs and formulations throughout their shelf life. Both HPTLC and HPLC methods described in Section 3 have been validated according to ICH guidelines and demonstrated suitable for quantifying this compound in the presence of its degradation products. The following approach is recommended for implementing these methods in quality control:
Method Selection: The choice between HPTLC and HPLC methods depends on the specific application. HPTLC offers advantages in terms of cost-effectiveness and simultaneous analysis of multiple samples, while HPLC provides higher resolution and sensitivity for detecting low-level impurities [1] [2].
System Suitability: Establish system suitability criteria to ensure adequate resolution between this compound and its degradation products. For the HPTLC method, the base-degraded product with Rf 0.76 should be well separated from this compound (Rf 0.56) [1].
Specification Limits: Set appropriate specification limits for degradation products based on safety considerations and stability data. The method should be capable of detecting and quantifying degradation products at the reporting, identification, and qualification thresholds as per ICH guidelines.
The following workflow illustrates the analytical method development process for this compound stability testing:
The comprehensive stability assessment of this compound through forced degradation studies and physical stability evaluation provides crucial information for its successful formulation development and quality control. This compound demonstrates significant susceptibility to degradation under alkaline and oxidative conditions, while showing relative stability under acidic, thermal, and photolytic stress. The development of amorphous formulations through solid dispersions with hydrophilic polymers like PVP offers a viable strategy to enhance the solubility and dissolution rate of this compound while maintaining adequate physical stability.
The validated HPTLC and HPLC methods provide reliable stability-indicating techniques for monitoring this compound and its degradation products in both bulk drug and formulated products. These methods enable accurate quantification of this compound while effectively separating it from its degradation products, fulfilling regulatory requirements for stability-indicating methods. The knowledge gained from these stability studies guides the selection of appropriate excipients, manufacturing processes, packaging materials, and storage conditions to ensure the quality, safety, and efficacy of this compound throughout its shelf life.
The table below summarizes the key findings from a study that compared the effectiveness of different solubilization approaches for Valdecoxib. The baseline aqueous solubility of this compound was 10 μg/mL [1].
| Technique | Excipient / System Used | Fold Solubility Increase | Key Performance Metric |
|---|---|---|---|
| Micellar Solubilization | Cremophor EL [1] | 70-fold [1] | Highest solubility enhancement [1] |
| Tween 80 [1] | 47-fold [1] | -- | |
| Cetrimide [1] | 42-fold [1] | -- | |
| Brij 58 [1] | 34-fold [1] | -- | |
| Sodium Lauryl Sulfate (SLS) [1] | 35-fold [1] | -- | |
| Brij 35 [1] | 31-fold [1] | -- | |
| Poloxamer 407 [1] | 13-fold [1] | -- | |
| Cyclodextrin Complexation | Sulfobutyl ether-7-β-cyclodextrin (SBE7βCD) [1] | Data presented as high solubility, but fold increase not explicitly numbered [1] | High binding constant and significant enhancement [1] |
| Hydroxypropyl β-cyclodextrin (HPβCD) [1] | Lower than SBE7βCD [1] | -- | |
| Cosolvency | Water-cosolvent mixtures (specific solvents not listed) [1] | Varies by solvent [1] | Less polar solvents provided greater enhancement [1] |
Here are the detailed methodologies for the key experiments cited above, based on the phase solubility analysis technique.
Q1: Why is my measured solubility of this compound in surfactant solutions lower than expected?
Q2: What is the most critical parameter for successful cyclodextrin complexation?
Q3: How do I choose between surfactants, cyclodextrins, and cosolvents?
The following diagram outlines a logical workflow for selecting and optimizing a solubility enhancement method for a poorly soluble drug like this compound, based on the principles in the referenced studies.
The following table summarizes the primary strategies identified in the literature for improving the dissolution rate of this compound.
| Strategy | Key Formulation/Parameter | Reported Outcome | Key Findings |
|---|
| Solid Dispersion [1] [2] | Carrier: Polyvinyl Pyrrolidone K-12 (PVP K-12) Method: Solvent Evaporation Drug:Carrier Ratio: 1:10 | ~100% drug release in 20 min (in 0.1 N HCl) [1]. | Outperformed solid dispersions with mannitol or PEG-4000. The formulation (F1) showed significantly higher dissolution than a conventional marketed tablet (44.3%) [1]. | | Solid Dispersion [2] | Carrier: Polyethylene Glycol 4000 (PEG 4000) Method: Melt/Solvent | Significant increase in dissolution rate [2]. | A 1:5 drug-to-carrier ratio was found to be optimal. The study confirmed the formation of a solid solution and ruled out drug-carrier complex formation [2]. | | Dissolution Medium Optimization [3] | Medium: 0.6% w/v Sodium Lauryl Sulfate (SLS) in water Volume: 900 mL Apparatus: USP Apparatus II (Paddle) Speed: 75 rpm | Achieved sink conditions and discriminative power for commercial tablets [3]. | This medium provided sufficient solubility (517 µg/mL) and was able to differentiate between the dissolution profiles of different formulations [3]. |
This method is used to create a solid dispersion where the drug is molecularly dispersed in a hydrophilic polymer matrix.
Preparation:
Formulation into Fast-Dissolving Tablets (F1): [1]
In-vitro Dissolution Testing:
This protocol is for establishing a quality control method for this compound tablets.
Solubility Studies:
Dissolution Test for Tablets:
The workflow below outlines a logical approach to troubleshooting dissolution issues with this compound.
Here are answers to some specific issues you might encounter during experiments, based on the published literature.
What is the most stable polymer carrier for amorphous valdecoxib? A 2004 study directly compared solid dispersions of this compound (VLD) with two common polymers, PVP K30 and HPC, over a three-month stability period at ambient conditions (30°C/60% RH). The key finding was that solid dispersions with PVP K30 successfully retained the drug in its amorphous form for the entire 3-month period [1] [2] [3]. In contrast, solid dispersions with HPC showed signs of crystallinity after just one month, and spray-dried pure this compound (with no polymer) recrystallized within 15 days [1]. The superior stability of the PVP-based dispersion was attributed to the complete suppression of molecular relaxation processes (enthalpy relaxation) at the glass transition temperature (Tg), which HPC only partly suppressed [1].
Why does the dissolution rate of my solid dispersion decrease over time? A decreasing dissolution rate is a classic sign of physical instability, often due to the drug recrystallizing. The this compound stability study observed this phenomenon: while all amorphous samples showed an initial boost in solubility and dissolution, these values gradually decreased over the 3-month stability testing [1] [3]. This drop in performance was directly correlated with the appearance of crystallinity, as confirmed by XRPD and DSC analysis [1]. Therefore, a decline in dissolution rate strongly suggests that your formulation is reverting to the more stable, but less soluble, crystalline form.
My amorphous formulation is recrystallizing. What are some advanced strategies to prevent this? While binary solid dispersions (drug + polymer) are common, they can have limitations in wettability and stability. A modern approach is to develop a Ternary Solid Dispersion (TSD) by introducing a third component [4]. This third component can be:
The table below summarizes the quantitative stability data from the key study for easy comparison.
| Formulation | Stability Performance | Key Findings & Mechanism |
|---|---|---|
| Spray-Dried Pure VLD (SDVLD) | Saturation solubility dropped drastically within 15 days [1] [3]. | Recrystallization occurred quickly due to considerable enthalpy relaxation at the Tg, showing the innate instability of the pure amorphous drug [1]. |
| Solid Dispersion with HPC (1:1) | Incidence of crystallinity observed after 1 month [1] [3]. | The polymer only partly suppressed the molecular mobility (enthalpy relaxation), allowing recrystallization over time [1]. |
| Solid Dispersion with PVP K30 (1:1) | Retained the amorphous form of the drug throughout the 3-month study [1] [3]. | PVP completely suppressed enthalpy relaxation at the Tg, providing tremendous stability from a molecular mobility perspective [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Preparation of this compound Solid Dispersions via Spray Drying This is the method used in the foundational stability study [1] [2].
Protocol 2: Key Characterization Techniques for Stability The following techniques were used to monitor the physical state and stability of the dispersions [1] [3].
The following diagram outlines a logical workflow to diagnose and address stability issues, based on the information gathered.
This compound is a poorly water-soluble drug, and its oral bioavailability is limited by its low dissolution rate [1] [2]. Converting a drug from a crystalline to an amorphous state is a common strategy to enhance solubility and dissolution because the amorphous form has higher energy and no long-range molecular order [1]. However, the amorphous form is thermodynamically unstable and can revert to the less soluble crystalline form over time, making stability studies crucial [1].
The primary method found in the literature for creating amorphous this compound is the formation of solid dispersions (SDs) with hydrophilic polymers. The table below summarizes the key methods and their outcomes.
| Method | Carrier System | Key Findings | Reference |
|---|---|---|---|
| Spray Drying | Polyvinylpyrrolidone K30 (PVP K30) | Generated amorphous form; SDs with PVP showed the best stability, retaining the amorphous form for 3 months. | [1] |
| Spray Drying | Hydroxypropylcellulose (HPC) | Generated amorphous form; less stable than PVP SDs, with incidence of crystallinity after 1 month. | [1] |
| Spray Drying | None (Pure drug as spray-dried powder) | Generated amorphous form; highly unstable, with saturation solubility dropping drastically within 15 days. | [1] |
| Melt Granulation | PVP K30 & PEG 4000 (combined) | Complete transformation to amorphous form; significant dissolution rate enhancement; stable for 6 months. | [3] |
The workflow for creating and analyzing these solid dispersions can be summarized as follows:
X-ray diffraction is a fundamental technique for distinguishing between crystalline and amorphous phases.
% Crystallinity = (Area under the crystalline peaks / Area under all peaks) * 100% Amorphous content = 100 - % Crystallinity.Here are some common problems and their potential solutions based on the research:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Rapid Decrease in Solubility/Dissolution | Recrystallization of the metastable amorphous drug during storage [1]. | Change the polymer carrier. PVP K30 was shown to suppress enthalpy relaxation and prevent recrystallization more effectively than HPC [1]. |
| Incomplete Conversion to Amorphous Form | Inefficient processing method or incorrect drug-to-polymer ratio [3]. | Optimize the preparation method (e.g., spray drying parameters) or increase the proportion of polymer. A combination of polymers (e.g., PVP K30 and PEG 4000) may be more effective [3]. |
| Poor Dissolution Enhancement | The solid dispersion may not be fully amorphous, or wettability may still be an issue [1] [3]. | Confirm amorphicity with XRPD and DSC. Use polymers that improve wettability and consider a carrier like PVP that can suppress crystallization more effectively [1]. |
Here are answers to common questions about UPLC-MS/MS interference for Valdecoxib:
Q1: What are the most common sources of interference in UPLC-MS/MS methods for drugs like this compound?
Q2: My this compound peak shows ion suppression. What should I check first?
Q3: I suspect a metabolite is interfering. How can I confirm and resolve this?
The table below outlines specific problems, their likely causes, and systematic actions to resolve them.
| Problem Symptom | Potential Cause | Recommended Resolution Steps |
|---|
| Low Sensitivity / Signal Suppression | Matrix effects from plasma components [2] [3] | • Improve sample clean-up (e.g., switch to LLE or SPE) [3]. • Optimize chromatographic separation to move Valdecoxip away from matrix interferences [1]. • Use a stable isotope-labeled internal standard [4]. | | Poor Peak Shape (Tailing or Broadening) | Silanol interactions on column [1] | • Increase buffer concentration (e.g., from 1mM to 10mM) to mask silanol sites [1]. • Lower mobile phase pH (< pKa of basic groups) if analytes are basic [1]. • Use a column designed for basic compounds (purer Type-B silica) [1]. | | Co-elution / Inaccurate Quantification | Interfering metabolite or isobaric compound [5] | • Optimize gradient elution to increase resolution [1]. • Adjust mobile phase pH to alter compound ionization/retention [1]. • Select a more specific MRM transition (parent -> unique fragment ion). | | High Background / Carryover | Contamination from previous injections [4] [5] | • Implement a stronger wash step in the autosampler and a longer/flush gradient for the column [4]. • Check for source contamination and clean the ion source. | | Irreproducible Retention Times | Uncontrolled mobile phase pH or insufficient buffering capacity [1] | • Ensure buffer pKa is within ±1.0 unit of mobile phase pH [1]. • Use adequate buffer concentration (e.g., 5-20 mM) [1]. |
This workflow provides a detailed methodology for identifying and resolving interference, adapting strategies from recent validated methods [4] [6] [5].
Confirm Interference:
Investigate the Source:
Optimize Chromatography (Liquid-Liquid Extraction Example):
Optimize Mass Spectrometry Parameters:
Full Method Validation:
1. What are the main methods for extracting valdecoxib from plasma? The primary techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice depends on your required sensitivity, available instrumentation, and the need for clean samples.
2. How can I improve my extraction recovery for this compound? Low recovery is often due to incomplete protein binding disruption or inefficient transfer of the analyte into the organic solvent.
3. My chromatographic peaks show interference. How can I resolve this? Matrix interference is often a result of insufficient sample clean-up or suboptimal chromatography.
The table below summarizes key parameters from validated methods to help you select and benchmark your approach.
| Source / Species | Extraction Method | Recovery (%) | Linear Range | LOQ / LLOQ | Key Extraction Solvent / Details |
|---|---|---|---|---|---|
| UPLC-MS/MS (Rat) [2] | Protein Precipitation | Data not specified | 2.5–500 ng/mL (this compound) | Not specified | Acetonitrile (one-step precipitation) |
| HPLC-FD (Canine) [1] | Liquid-Liquid Extraction (LLE) | 94.8 - 103.6 (this compound) | 10–500 ng/mL (this compound) | 10 ng/mL (this compound) | Cyclohexane:Diethyl Ether (3:2, v/v); Two successive LLE steps |
| HPLC-UV (Human) [4] | Liquid-Liquid Extraction (LLE) | ~76 (this compound) | 10–500 ng/mL | 10 ng/mL | Diethyl Ether & Dichloromethane (4:1, v/v) |
| RP-HPLC (Human) [5] | Protein Precipitation | >95 (this compound) | 20–1400 µg/mL | 13.45 µg/mL | Perchloric Acid (5%) with Nimesulide (IS) |
Here are the step-by-step workflows for two highly effective extraction methods.
This is a rapid method suitable for high-throughput analyses when combined with a selective technique like MS/MS [2] [3].
This method provides superior sample clean-up and high recovery [1].
The following flowchart outlines a logical process for diagnosing and resolving common extraction issues.
A matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample. These components can originate from endogenous compounds, metabolites, co-administered drugs, or even the dosing vehicle and mobile phase additives [1]. In LC-MS/MS, this effect compromises quantitative analysis because it can vary from sample to sample [1].
For valdecoxib analysis, which is highly bound to plasma proteins (98%), effective sample preparation to remove these matrix components is crucial for accurate results [2].
Here are specific steps to diagnose and resolve matrix effects in your this compound assays.
| Troubleshooting Step | Key Action | Reference / Application |
|---|---|---|
| Diagnose the Effect | Use post-column infusion of this compound; inject a blank matrix extract; a dip in the baseline indicates ion suppression. | General LC-MS/MS principle [1]. |
| Assess Extraction Efficiency | Compare MS response of an extracted sample with one spiked into a post-extraction blank matrix. | General LC-MS/MS principle [1]. |
| Optimize Sample Prep | Use protein precipitation with acetonitrile, or more selective techniques like Solid Phase Extraction (SPE). | Used for parecoxib/valdecoxib [2] [3]. |
| Improve Chromatography | Use a UPLC C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate analytes from interferences. | Used for parecoxib/valdecoxib [2] [4]. |
| Use a Stable Isotope IS | Employ a stable isotope-labeled internal standard for this compound to correct for ionization variability. | A structurally similar IS (celecoxib) is used [2]. |
A: The goal is to achieve better separation of this compound from co-extracted matrix components that cause ionization suppression.
A: The choice of sample preparation is the first line of defense against matrix effects.
The following workflow outlines a systematic approach to diagnosing and resolving matrix effects:
The table below summarizes parameters from validated methods for analyzing parecoxib (the prodrug of this compound) and its metabolites, which you can use as a reference.
| Parameter | Method 1: UPLC-MS/MS (Rat Plasma) [2] | Method 2: LC-MS/MS (Mouse Plasma) [4] [5] |
|---|---|---|
| Analytes | Parecoxib, this compound | Parecoxib, this compound, Hydroxylated this compound |
| Sample Prep | Protein Precipitation (Acetonitrile) | Protein Precipitation |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Agilent ZORBAX Extend-C18 (2.1 × 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile / Water (0.1% Formic Acid) | Gradient elution (specific solvents not detailed) |
| Ionization Mode | Positive (ESI+) | Negative (ESI-) |
| MRM Transitions | Parecoxib: 371 → 234 this compound: 315 → 132 | Parecoxib: 369.0 → 119.0 this compound: 312.9 → 117.9 OH-Valdecoxib: 329.0 → 196.0 | | Linear Range | Parecoxib: 50-10,000 ng/mL this compound: 2.5-500 ng/mL | PX & VX: 3-3000 ng/mL OH-VX: 3-1000 ng/mL |
Eliminating matrix effects for this compound analysis requires a multi-pronged strategy. The most effective approach combines a selective sample preparation method (like SPE) with a robust chromatographic separation that moves this compound away from the region of ion suppression. Always using a appropriate internal standard and systematically diagnosing the problem with techniques like post-column infusion are essential for developing a reliable and accurate quantitative method.
The core methodology for creating and testing valdecoxib solid dispersions is outlined below.
Preparation Method: Melting/Fusion Method This was identified as the effective preparation technique for this compound-PEG 4000 solid dispersions (SDs) [1].
Key Characterization Results The following table summarizes the quantitative data from the this compound study, which can be used as a benchmark for expected outcomes [1].
| Parameter | Finding in this compound-PEG 4000 SDs |
|---|---|
| Optimal Drug:Carrier Ratio | 1:1, 1:2, 1:5, and 1:10 (All showed enhancement) |
| Saturated Solubility | Increased with increasing PEG 4000 concentration. |
| Mean Dissolution Time (MDT) | Significantly decreased in SDs compared to pure drug. |
| Physical State of Drug | Amorphous state (Confirmed by DSC & XRD) |
| Drug-Polymer Interaction | No well-defined interaction; drug was stable (Confirmed by FTIR) |
Here are answers to common questions and solutions to potential problems.
FAQ: What is the recommended stability study design for amorphous solid dispersions? For a new formulation, a stability study should be designed to assess the product's sensitivity to temperature and humidity. The International Council for Harmonisation (ICH) guidelines recommend accelerated testing conditions at 40°C and 75% Relative Humidity (RH). A common protocol involves testing the physical stability of the ASD after storage under these conditions for 21 days to several months to predict long-term stability [2] [3].
Troubleshooting: Recrystallization of the drug during storage
Troubleshooting: Inadequate dissolution rate improvement
The following diagram illustrates a systematic workflow for developing and troubleshooting a stable solid dispersion, from initial testing to final packaging.
When working with this compound solid dispersions, keep these points in mind:
A key degradation product of this compound is a mixture of anomers identified as SC-77852, which is a mixture of α- and β-n-lactosyl sulfonamide [1]. This compound arises from the degradation of the drug substance and can be separated and quantified using a specific reversed-phase HPLC method.
The table below summarizes the core parameters of a validated isocratic HPLC method for separating this compound and its degradation product, SC-77852 [1].
| Parameter | Specification |
|---|---|
| Analytes | This compound and its degradation product, SC-77852 (a mixture of α- and β-n-lactosyl sulfonamide anomers) |
| Column | Chromolith Performance RP-18e (100 mm × 4.6 mm) |
| Mobile Phase | Methanol:Water (contains 1% Triethylamine (TEA)) (36:64, v/v) |
| pH | 7.4 (adjusted with 85% orthophosphoric acid) |
| Flow Rate | Information not specified in search results |
| Detection | UV at 220 nm |
| Column Temperature | 22 °C |
| Injection Volume | Information not specified in search results |
The following diagram illustrates the workflow for the method development and validation process:
For different analytical needs, such as analyzing this compound in biological matrices or other formulations, the following methods have been reported. These can be useful for troubleshooting or expanding your analytical toolkit.
| Analysis Purpose | Technique | Key Parameters | Sample Prep | Linearity / LLOQ | Source |
|---|
| Quantitation in Human Plasma | HPLC-UV | Column: Cosmosil C18 (150x4.6mm, 5µm). Mobile Phase: Ammonium acetate buffer-ACN (60:40) with 0.1% TEA, pH 6.5. Detection: 239 nm. | Protein precipitation (HClO₄) & liquid-liquid extraction (diethyl ether). | 5–400 ng/mL LOD: 3 ng/mL LOQ: 5 ng/mL | [2] | | Quantitation in Human Plasma | HPLC-UV | Column: ODS-AQ. Mobile Phase: Water-Methanol (47:53, v/v). Detection: 210 nm. | Liquid-liquid extraction with diethyl ether/dichloromethane (70:30). | 10–500 ng/mL LLOQ: 10 ng/mL | [3] | | Metabolites in Human Urine | SPE-LC-MS/MS | Column: Narrow-bore RP-HPLC. Mobile Phase: ACN-Water (50:50) with 10mM 4-methylmorpholine, pH 6.0. Detection: Negative ESI MRM. | Automated Solid-Phase Extraction (C18 cartridge). | 1–200 ng/mL (this compound) LLOQ: 1 ng/mL | [4] [5] |
Here are solutions to some frequently encountered problems when developing or running these methods.
Problem: Poor Resolution Between Peaks
Problem: Peak Tailing or Broadening
Problem: Method is Not Robust to Small Changes
Problem: High Baseline Noise at Low Wavelength
Here are two validated sample preparation techniques for valdecoxib, each suitable for different instrumental setups.
This method, designed for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), uses a simple protein precipitation technique suitable for processing plasma samples [1].
This method uses liquid-liquid extraction (LLE) and is compatible with HPLC-UV detection, making it accessible for labs without mass spectrometry capabilities [2].
The table below summarizes the key characteristics of these two methods to aid in your selection.
| Feature | Method 1: Protein Precipitation (UPLC-MS/MS) | Method 2: Liquid-Liquid Extraction (HPLC-UV) |
|---|---|---|
| Detection Method | Tandem Mass Spectrometry (MS/MS) [1] | Ultraviolet (UV) [2] |
| Sample Prep Type | Protein Precipitation [1] | Liquid-Liquid Extraction [2] |
| Key Solvents | Acetonitrile [1] | Diethylether, Dichloromethane [2] |
| Internal Standard | Celecoxib [1] | Rofecoxib [2] |
| Linear Range | 2.5–500 ng/mL for this compound [1] | 10–500 ng/mL for this compound [2] |
| Throughput | Faster, simpler one-step prep [1] | Slower, involves evaporation and reconstitution [2] |
| Sensitivity | Higher (lower LLOQ) [1] | Standard [2] |
| Best For | High-throughput, high-sensitivity labs | Labs with standard HPLC-UV equipment |
To help visualize the processes, here are workflow diagrams for both preparation methods.
Protein Precipitation Workflow for UPLC-MS/MS
Liquid-Liquid Extraction Workflow for HPLC-UV
What is the stability of this compound in plasma during sample processing? Studies indicate that this compound is stable in plasma for at least 6 hours at room temperature and for 3 freeze-thaw cycles. Processed samples in the autosampler have also demonstrated stability for over 24 hours [2].
My recovery for this compound is low, what could be wrong?
Why is an internal standard necessary, and what are good options? An internal standard corrects for variability in sample preparation and instrument analysis. Celecoxib is a structurally similar COX-2 inhibitor and is an excellent choice for MS detection [1]. Rofecoxib has been successfully used as an IS for HPLC-UV methods [2].
The table below summarizes key findings from clinical trials comparing valdecoxib and naproxen in patients with osteoarthritis.
| Aspect | This compound | Naproxen | Clinical Trial Summary |
|---|---|---|---|
| Dosage | 5 mg, 10 mg, 20 mg once daily [1] | 500 mg twice daily [1] | Multiple RCTs used these standard doses for comparison [1] [2]. |
| Overall Efficacy | Effective and superior to placebo. 10 mg and 20 mg doses were as effective as naproxen [1] [2] [3]. | Effective and superior to placebo [1] [2]. | This compound 10-20 mg and naproxen provide significant improvement in pain and function versus placebo [1] [2] [4]. |
| Efficacy by Joint | Effective for both knee and hip OA [2]. | Effective for both knee and hip OA, but improvement is significantly greater in the knee than in the hip [5]. | A separate analysis of naproxen data found that treatment effect sizes for pain and function were larger for knee OA (0.8) than for hip OA (0.5-0.6) [5]. |
| GI Safety (Endoscopic Ulcers) | Significantly lower incidence than naproxen. 5 mg and 10 mg doses were comparable to placebo [1]. | Significantly higher incidence of endoscopically proven ulcers [1]. | The superior upper GI safety of this compound is a consistent finding across studies [1] [3]. |
| General Tolerability | Fewer GI-related adverse events and fewer adverse event-related withdrawals than NSAIDs like naproxen [2] [3]. | Higher rate of GI-related adverse events [2]. | This compound was well-tolerated with an overall lower incidence of adverse events [2] [3]. |
For research and development professionals, understanding the underlying trial methodologies is critical for data interpretation.
A 2002 multicenter, randomized, double-blind, placebo-controlled study provides robust data directly comparing the two drugs [1].
This trial's workflow, from patient enrollment to final analysis, is visualized below.
A 2002 study with a similar design focused specifically on OA of the hip [2].
A 2005 exploratory analysis provided important insights into differential treatment effects by joint site [5].
The relationship between the treated joint and the observed efficacy outcome is summarized in the following diagram.
The following table synthesizes data on cardiovascular safety from clinical studies and meta-analyses for valdecoxib and other common NSAIDs.
| Drug Name | COX Selectivity | Key Comparative Cardiovascular Safety Findings | Major Supporting Studies / Events |
|---|---|---|---|
| This compound | COX-2 Selective | ↑ Risk of CV events after coronary artery bypass graft (CABG) surgery; No significant increased risk after non-cardiac surgery [1] [2]. | Withdrawn from market due to CV risks and serious skin reactions [2]. |
| Parecoxib (IV prodrug of this compound) | COX-2 Selective | ↑ Risk of CV events after CABG surgery [1] [2]. | Used in post-operative settings; associated with this compound findings [1]. |
| Rofecoxib | COX-2 Selective | Significantly ↑ risk of myocardial infarction (MI) [3]. | VIGOR and APPROVE trials; voluntarily withdrawn [3]. |
| Celecoxib | COX-2 Selective | Lower CV toxicity potential vs. other COXIBs/NSAIDs; No significant difference vs. ibuprofen, diclofenac, or naproxen in some studies [4] [3]. | Remains on the market; largest body of evidence among COXIBs [3]. |
| Diclofenac | Nonselective (COX-1/COX-2) | CV risk comparable to some COXIBs [3]. | — |
| Ibuprofen | Nonselective (COX-1/COX-2) | CV risk comparable to some COXIBs [3]. | — |
| Naproxen | Nonselective (COX-1/COX-2) | Considered to have a better CV safety profile in some early analyses; later large studies showed no significant difference vs. celecoxib [3]. | Often used as a comparator in trials (e.g., VIGOR) [3]. |
The table below outlines the design and focus of pivotal studies that informed the understanding of this compound's safety profile.
| Study / Analysis Focus | Study Type & Data Source | Key Comparators | Primary Cardiovascular Outcome Measure |
|---|---|---|---|
| CABG Surgery Studies [2] | Randomized Controlled Trials for post-operative pain. | Placebo | Confirmed cardiovascular events (e.g., MI, stroke). |
| Integrated Post-Hoc Analysis (Non-Cardiac Surgery) [1] | Integrated analysis of 32 controlled trials (parecoxib/valdecoxib). | Placebo | Incidence of total CV events. |
| OA/RA Efficacy & Safety Trial [5] | 12-week randomized, double-blind trial in OA patients. | Naproxen, Placebo | Upper GI safety (with CV safety as context). |
| Cohort Study in Hypertension [6] | Population-based cohort study (Taiwanese database). | COX-2 selective vs. non-selective NSAIDs; individual drug comparisons. | Hospitalization for major cardiovascular events. |
For researchers, the methodological details of these studies are critical for interpreting the data.
The cardiovascular risk associated with COX-2 selective inhibitors like this compound is hypothesized to stem from a disruption in the balance of prostanoids. The following diagram illustrates this proposed mechanism.
The core hypothesis is that selective inhibition of COX-2 reduces prostacyclin (PGI2) production, which is a vasodilator and inhibits platelet aggregation. This disrupts the homeostatic balance with thromboxane A2 (TXA2), which is primarily driven by COX-1 and promotes platelet aggregation and vasoconstriction. The resulting imbalance towards a pro-thrombotic and pro-constrictive state is believed to be the primary mechanism for the increased risk of cardiovascular events with COX-2 inhibitors [2] [3].
When evaluating the safety profile of this compound and other NSAIDs, consider these key points:
| Parameter | Valdecoxib | Rofecoxib |
|---|---|---|
| Primary Target | COX-2 [1] [2] | COX-2 [3] [4] |
| COX-2 Inhibitory Potency (IC₅₀) | 0.005 µM (recombinant enzyme) [1] | 0.5 µM (recombinant enzyme) [1] |
| COX-2 / COX-1 Selectivity Ratio | Highly selective [1] [5] | Highly selective [3] [5] |
| Bioavailability | ~83% [2] | ~93% [3] [4] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~3 hours [2] | 1-3 hours [3] |
| Elimination Half-Life | 8-11 hours [2] | ~17 hours [3] [4] |
| Protein Binding | Information not available in search results | 87% [3] [4] |
| Key Metabolizing Pathways | Cytochrome P450 3A4 (CYP3A4) [2] | Hepatic reduction by cytosolic enzymes (minimal CYP450 role) [4] |
| Route of Elimination | Urine (as metabolites) [2] | Urine and bile [3] |
The following table summarizes key findings from controlled studies that directly compare the two drugs.
| Aspect | Comparative Findings |
|---|---|
| Onset of Analgesic Action | This compound 40 mg demonstrated a significantly faster onset at 30 minutes post-dose compared to 45 minutes for rofecoxib 50 mg in a dental pain model [6]. |
| Magnitude of Pain Relief | Both drugs provided a similar magnitude of analgesic effect over 6 hours. However, this compound was superior on pain intensity difference and pain relief scores from 30 minutes to 1.5 hours [6]. |
| In Vitro Potency & Selectivity | This compound was the most potent and selective among marketed COX-2 inhibitors in in vitro studies, with a unique fast rate of COX-2 inactivation and slow off-rate [1]. |
| Market Status | Both drugs were voluntarily withdrawn from the U.S. market due to safety concerns. This compound was linked to serious skin reactions and cardiovascular risks [2] [7], while rofecoxib was withdrawn over increased heart attack and stroke risk [3] [8]. |
To provide context for the data, here are the methodologies from key studies cited.
Single-Dose Analgesic Efficacy Study [6]
In Vitro Enzyme Inhibition and Binding Kinetics [1]
The following diagram illustrates the distinct metabolic pathways of this compound and rofecoxib, which contribute to their different pharmacokinetic profiles.
The table below summarizes key quantitative findings from pharmacovigilance studies on the association between various NSAIDs and SJS/Toxic Epidermal Necrolysis (TEN).
| Drug Name | Class | Reporting Rate (Cases per Million Person-Years) | Percentage of Total SJS/TEN Reports | Key Comparative Findings |
|---|---|---|---|---|
| Valdecoxib [1] [2] | Selective COX-2 (Coxib) / Sulfonamide | 49 (in first 2 years) | 10.71% (of its total AE reports) | Highest risk; rate ~8x celecoxib & ~25x background [1] |
| Celecoxib [1] [3] | Selective COX-2 (Coxib) / Sulfonamide | 6 (in first 2 years) | Information missing | Lower SJS association vs. other NSAIDs in FAERS analysis [3] [4] |
| Rofecoxib [1] | Selective COX-2 (Coxib) / Non-Sulfonamide | 3 (in first 2 years) | Information missing | Information missing |
| Ibuprofen [3] [4] | Non-selective / Propionic Acid | Information missing | 4.13% (of its total AE reports) [2] | Strongest statistical signal (highest ROR) but lower fatality rate (6.87%) [3] [4] |
| Diclofenac [3] [4] | Non-selective / Acetic Acid | Information missing | Information missing | Highest fatality rate (25.00%) among the 5 profiled NSAIDs [3] [4] |
| Acetaminophen [3] [2] | Non-selective / Aniline | Information missing | 4.97% (of its total AE reports) [2] | Information missing |
| Background Incidence [1] | N/A | ~1.9 | N/A | Baseline population incidence for reference |
The data in the comparison table primarily comes from retrospective analyses of the FDA Adverse Event Reporting System (FAERS). The following workflow outlines the standard process for identifying drug-adverse event signals.
Core Methodological Steps:
The table below summarizes the key efficacy outcomes for single doses of parecoxib and this compound derived from multiple randomized controlled trials (RCTs) [1] [2].
| Metric | Parecoxib (Injected) | This compound (Oral) |
|---|---|---|
| Doses Analyzed | 20 mg IV, 40 mg IV | 20 mg, 40 mg |
| Number of RCTs / Patients | 4 RCTs (n=519) | 4 RCTs (n=574) |
| Pain Relief (vs. Placebo) |
| • Proportion with ≥50% pain relief | 20 mg: 50% (85/170) 40 mg: 63% (109/173) | 20 mg: 68% (69/101) 40 mg: 73% (204/279) | | • Placebo Response | 16% (29/176) | ~10% (27/297 across doses) | | Number-Needed-to-Treat (NNT) (for one patient to achieve ≥50% pain relief) | 20 mg: 3.0 (95% CI: 2.3-4.1) 40 mg: 2.3 (95% CI: 2.0-2.6) | 20 mg: 1.7 (95% CI: 1.4-2.0) 40 mg: 1.6 (95% CI: 1.4-1.8) | | Duration of Analgesia (Weighted Median Time to Remedication) | 20 mg: 5.6 hours 40 mg: 8.7 hours | 20 mg: >17.5 hours 40 mg: >24 hours | | Common Surgical Models | Mixed (Dental, Orthopaedic, Gynaecologic) | Dental (Third Molar Extraction) |
To interpret the data in the table, it's helpful to understand the methodology behind the key systematic review and the clinical role of these drugs.
The primary source of comparative data is a quantitative systematic review by Barden et al. (2003) that followed QUORUM guidelines [2].
While the efficacy data above is specific to single doses, the broader value of these drugs lies in their role within Multimodal Analgesia protocols [3] [4].
The following diagram illustrates the shared mechanism of action of parecoxib and this compound, which underlies their efficacy.
When reviewing this comparison, please consider the following points:
The table below summarizes the key experimental findings on the activity and potency of this compound and its primary metabolites.
| Compound | Core Structure | COX-2 Inhibition (IC₅₀) | COX-1 Inhibition (IC₅₀) | In Vitro Selectivity (COX-1/COX-2 IC₅₀) | Key Findings |
|---|---|---|---|---|---|
| This compound | 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide [1] | 0.005 µM (rhCOX-2) [2] | 150 µM (rhCOX-1) [2] | ~30,000 [2] | Potent, selective COX-2 inhibitor; fast rate of COX-2 inactivation [2]. |
| Hydroxylated Metabolite (M1 / N-hydroxy-valdecoxib) | N-Hydroxy-4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide [3] | 28x lower than this compound (human COX-2) [3] | Information missing | Much lower than this compound [3] | Active metabolite; weaker anti-inflammatory effect in vivo [3]. |
| Carboxylic Acid Metabolite | Information missing | Information missing | Information missing | Information missing | Identified in human urine; activity presumed negligible [4] [5]. |
In Vitro COX Enzyme Inhibition Assay [2]
In Vivo Anti-inflammatory Activity [3]
Analytical Method for Metabolite Quantification [6]
The following diagram illustrates the primary metabolic fate of this compound in the body, showing the relationship between the prodrug, parent drug, and its major metabolites.
The primary metabolic pathways involve hydroxylation and subsequent glucuronidation for excretion [5]. The hydroxylated metabolite (M1) is a known active metabolite, though with reduced potency compared to the parent this compound [3].
Glaucoma represents a group of progressive optic neuropathies characterized by the irreversible degeneration of retinal ganglion cells (RGCs) and their axons, making it a leading cause of irreversible blindness worldwide [1] [2]. The global prevalence of glaucoma is significant, affecting an estimated 57.5 million people with primary open-angle glaucoma (POAG) alone, and projections indicate this will rise to 111.8 million by 2040 [3] [4]. While elevated intraocular pressure (IOP) remains the primary modifiable risk factor, a substantial proportion of glaucoma patients continue to experience disease progression despite controlled IOP, highlighting the critical need for IOP-independent neuroprotective strategies [1] [5].
The concept of neuroprotection in glaucoma involves interventions that directly protect RGCs from degeneration and death, independent of IOP reduction [5]. Multiple pathogenic mechanisms contribute to RGC loss in glaucoma, including oxidative stress, impaired axonal transport, mitochondrial dysfunction, neuroinflammation, and endoplasmic reticulum (ER) stress-induced apoptosis [1] [2]. The progressive nature of RGC death in glaucoma involves complex molecular pathways, with apoptosis playing a central role through the activation of various signaling cascades including the PERK-ATF4-CHOP pathway of ER stress [3] [2]. Recognizing these diverse mechanisms has accelerated research into novel therapeutic approaches that target the underlying cellular stressors leading to RGC degeneration.
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant neuroprotective properties in experimental glaucoma models independent of its anti-inflammatory activity. Originally developed for clinical applications in osteoarthritis, rheumatoid arthritis, and postoperative pain management [3] [4], this compound has recently emerged as a promising candidate for glaucoma neuroprotection due to its potent effects on ER stress-induced apoptosis pathways.
Table 1: Quantitative Efficacy Measures of this compound in Experimental Glaucoma Models
| Experimental Model | Concentration/Dose | Key Efficacy Outcomes | Molecular Targets | Statistical Significance |
|---|---|---|---|---|
| In vitro OGD/R model using R28 cells | 1-5 μmol/L | Significantly elevated cell survival rate; Decreased apoptosis rate | Reduced PI-positive cells; Lower Annexin V-FITC/PI staining | p < 0.05 at 1 and 5 μmol/L concentrations [3] |
| In vivo I/R rat model | Not specified in available results | Increased retinal thickness; Enhanced RGC survival rate; Reduced TUNEL-positive RGCs | Inhibition of p-PERK, ATF4, CHOP, GRP78 | Significant protection at 3 days post-injury (p < 0.05) [3] |
| Molecular signaling analysis | 1 μmol/L | Downregulation of pro-apoptotic proteins (bax, cleaved caspase-3); Upregulation of anti-apoptotic protein (bcl-2) | PERK-ATF4-CHOP pathway inhibition | Reversal of OGD/R-induced protein expression [3] [4] |
This compound exerts its neuroprotective effects primarily through the inhibition of ER stress-mediated apoptosis via the PERK-ATF4-CHOP pathway. Under glaucomatous conditions, cellular stressors activate the unfolded protein response, initiating a cascade that ultimately leads to RGC apoptosis. This compound specifically targets key components of this pathway:
Table 2: this compound's Effect on Apoptotic and ER Stress Markers
| Parameter Category | Specific Marker | Effect of Glaucoma Model | Effect of this compound Treatment | Functional Significance |
|---|---|---|---|---|
| ER Stress Markers | p-PERK | Markedly upregulated | Significant decrease | Reduces ER stress initiation |
| ATF4 | Markedly upregulated | Significant decrease | Attenuates integrated stress response | |
| CHOP | Markedly upregulated | Significant decrease | Inhibits ER stress-mediated apoptosis | |
| GRP78 | Markedly upregulated | Significant decrease | Normalizes protein folding capacity | |
| Apoptotic Regulators | Bax | Significantly elevated | Decreased expression | Reduces pro-apoptotic signaling |
| Cleaved caspase-3 | Significantly elevated | Decreased expression | Inhibits execution phase of apoptosis | |
| Bcl-2 | Decreased expression | Increased expression | Enhances anti-apoptotic activity |
The central mechanism of this compound's action involves disrupting the transition from adaptive ER stress to pro-apoptotic signaling, thereby preserving RGC viability under glaucomatous conditions. This mechanism was conclusively demonstrated through experiments showing that CCT020312, a specific activator of the PERK-ATF4-CHOP pathway, reverses this compound's anti-apoptotic effects [3] [4].
In Vitro Oxygen-Glucose Deprivation/Recovery (OGD/R) Model
In Vivo Retinal Ischemia-Reperfusion Injury (IRI) Model
This compound's inhibition of the ER stress pathway. This diagram illustrates how this compound protects retinal ganglion cells (RGCs) by inhibiting key components of the PERK-ATF4-CHOP endoplasmic reticulum stress pathway induced by glaucomatous stressors.
The landscape of glaucoma neuroprotection includes various approaches beyond this compound, each with distinct mechanisms and evidence levels. The following comparison contextualizes this compound's position within this diverse therapeutic arena.
Table 3: Neuroprotective Agent Comparison in Glaucoma Models
| Therapeutic Agent | Primary Mechanism | Experimental Efficacy | Research Phase | Advantages | Limitations |
|---|---|---|---|---|---|
| This compound | Inhibition of ER stress via PERK-ATF4-CHOP pathway; COX-2 inhibition | Significant reduction in RGC apoptosis; Improved retinal thickness in I/R models | Preclinical (in vitro and in vivo models) | Dual anti-inflammatory and anti-ER stress action; Well-established safety profile from previous clinical use | Limited glaucoma-specific clinical data; Potential cardiovascular risks associated with COX-2 inhibitors |
| Brimonidine | α2-adrenergic agonist; Reduces glutamate excitotoxicity; Increases neurotrophic factors | RGC protection in various animal models; Some evidence in human studies | FDA-approved for IOP reduction; Neuroprotective effects demonstrated in preclinical and some clinical studies | Already approved for glaucoma treatment; Dual IOP-lowering and neuroprotective properties | Side effects include ocular allergy, fatigue, and dry mouth; Neuroprotective dose may differ from IOP-lowering dose |
| Nicotinamide | NAD+ precursor; Enhances mitochondrial function; Reduces oxidative stress | Improved RGC survival in animal models; Small human trials show visual field improvements | Phase 3 clinical trials ongoing for glaucoma | Favorable safety profile; Oral administration | Modest effect size in initial studies; Requires regular supplementation |
| CNTF (NT-501 implant) | Ciliary neurotrophic factor; Promotes axon regeneration; Enhances RGC survival | Improved optic nerve axon regeneration in preclinical models; Phase 1 trial showed potential visual field improvement | Phase 2 clinical trials ongoing | Sustained-release implant; Direct neurotrophic support | Invasive delivery method; Limited long-term data |
| Betaxolol | β1-adrenergic antagonist; Calcium channel blockade; NMDA receptor antagonism | RGC protection in animal models independent of IOP reduction | FDA-approved for IOP reduction; Neuroprotective effects primarily preclinical | Dual IOP-lowering and potential neuroprotective properties | Neuroprotective mechanisms not fully elucidated |
Beyond the agents detailed in the comparison table, several promising neuroprotective approaches are currently under investigation:
Nitric Oxide Donating Compounds: NCX 470 is a novel nitric oxide (NO)-donating bimatoprost that targets both the uveoscleral pathway via prostaglandin receptors and the conventional outflow pathway via NO-mediated relaxation of the trabecular meshwork. Phase 2 and 3 clinical trials suggest NCX 470 lowers IOP better than latanoprost or bimatoprost alone, with approximately 9 mmHg of reduction [6].
Potassium Channel Modulators: QLS-101 represents a novel approach that lowers IOP by modulating adenosine triphosphate-sensitive potassium channels, potentially widening aqueous outflow channels and reducing episcleral venous pressure. This mechanism is particularly relevant for normal tension glaucoma patients progressing despite apparently controlled IOP [6].
Sustained-Drug Delivery Systems: The iDose TR travoprost implant and bimatoprost-eluting contact lenses (LL-BMT1) represent innovative approaches to improve medication compliance and provide continuous neuroprotective agent delivery. The iDose TR showed IOP reduction of 6-7 mmHg sustained up to 3 years in clinical trials [6].
Experimental approaches for glaucoma neuroprotection. This workflow outlines the relationship between experimental glaucoma models, cellular stress pathways, and therapeutic interventions for retinal ganglion cell (RGC) protection.
Despite promising preclinical results, several significant limitations must be addressed before this compound can be considered for clinical application in glaucoma management. The translational challenge from animal models to human therapeutics remains substantial, as many neuroprotective agents showing efficacy in preclinical studies have failed to demonstrate similar benefits in human trials [5].
The most pressing research gaps include:
Future research should prioritize rigorous preclinical validation in multiple animal models, development of optimal delivery strategies for retinal targeting, and careful design of clinical trial protocols that incorporate sensitive functional and structural endpoints for detecting neuroprotective effects in human glaucoma patients.
This compound represents a promising candidate for neuroprotective therapy in glaucoma, with robust preclinical evidence demonstrating its efficacy in protecting RGCs through inhibition of the PERK-ATF4-CHOP ER stress pathway. The drug's dual mechanism combining anti-inflammatory properties through COX-2 inhibition with direct anti-apoptotic effects via ER stress modulation distinguishes it from many other investigated compounds.
| Inhibitor | Primary Indication | Model System | Effect on ER Stress & Apoptosis | Key Molecular Findings |
|---|---|---|---|---|
| Valdecoxib | Glaucoma (Research) | Rat retina (Ischemia/Reperfusion), R28 cells (OGD/R) [1] [2] | Inhibition | ↓ p-PERK, ATF4, CHOP, GRP78, cleaved caspase-3, Bax; ↑ Bcl-2 [1] |
| NS398 | Myocardial Injury (Research) | Mouse heart (I/R), H9c2 cells (OGD/R) [3] | Inhibition | ↓ COX-2, GRP78, p-eIF2α, CHOP, cleaved caspase-3 [3] |
| Celecoxib | Cancer (Research) | SNU-1041 cell line (HNSCC) [4] | Induction | ↑ CHOP, GRP78, XBP1s; ER stress linked to anti-cancer effect [4] |
| Pranoprofen | Osteoarthritis (Research) | Chondrocytes (from healthy cartilage) [5] | Inhibition | Suppressed oxidative/Tunicamycin-induced ER stress & apoptosis [5] |
| Other NSAIDs (Diclofenac, Indomethacin, Ibuprofen) | Inflammation/Pain | Rodent mucosal, neuronal, kidney cells [5] | Induction | Induced ER stress and apoptosis [5] |
The following table summarizes the key experimental details from the primary studies on this compound and NS398, which have the most robust data on ER stress inhibition.
| Experimental Aspect | This compound Study [1] | NS398 Study [3] |
|---|---|---|
| In Vivo Model | Rat Retinal IRI: Induced by elevating intraocular pressure for 60 min, followed by reperfusion [1] | Mouse Myocardial I/R: LAD coronary artery ligated for 30 min, followed by 3 h reperfusion [3] |
| In Vitro Model | R28 Cells (OGD/R): Oxygen-glucose deprivation for 2-6 h, followed by recovery [1] | H9c2 Cells (OGD/R): Oxygen-glucose deprivation for 6 h, followed by 6 h reoxygenation [3] |
| Treatment | Pretreated with 1 μmol/L this compound [1] | Pretreated with 10 μM (cells) or 5 mg/kg (mice) NS398 [3] |
| Key Assays | - Cell Viability: CCK-8, PI staining
The diagram below illustrates the core ER stress pathway (Unfolded Protein Response) and the points where this compound and other inhibitors exert their effects.
This diagram shows that this compound acts upstream by inhibiting the activation (phosphorylation) of the PERK sensor. In contrast, NS398's effect is observed further downstream, reducing the levels of phosphorylated eIF2α. Celecoxib, with a pro-apoptotic goal in cancer cells, ultimately increases the level of the CHOP protein [1] [3] [4].
Health Hazard;Environmental Hazard